molecular formula C22H25NO4 B2677654 Fmoc-L-b-methylisoleucine

Fmoc-L-b-methylisoleucine

Número de catálogo: B2677654
Peso molecular: 367.4 g/mol
Clave InChI: KTFMEQGAIAYJMN-LJQANCHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-L-b-methylisoleucine is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFMEQGAIAYJMN-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-L-β-methylisoleucine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-L-β-methylisoleucine is a synthetic amino acid derivative that plays a crucial role as a building block in peptide synthesis, particularly in the development of novel therapeutic peptides. [1][2][3][4] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group on the beta carbon of the isoleucine side chain, offers distinct advantages in enhancing the stability, solubility, and proteolytic resistance of peptides.[3] This technical guide provides a comprehensive overview of Fmoc-L-β-methylisoleucine, including its chemical and physical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a discussion of its applications in drug discovery and development.

Core Concepts and Properties

Fmoc-L-β-methylisoleucine belongs to the class of β-amino acids, which are structural isomers of the proteinogenic α-amino acids. The presence of the amino group on the β-carbon instead of the α-carbon introduces a significant conformational change in the peptide backbone, which can lead to the formation of unique secondary structures and increased resistance to enzymatic degradation.[5][6][7] The Fmoc protecting group is a base-labile protecting group for the α-amino group, which is a cornerstone of modern solid-phase peptide synthesis, allowing for the stepwise assembly of peptide chains under mild conditions.[8]

Chemical and Physical Properties

While experimentally determined data for Fmoc-L-β-methylisoleucine is limited in the public domain, predicted values and data for related compounds provide valuable insights.

PropertyValueSource
Molecular Formula C22H25NO4[9][10]
Molecular Weight 367.44 g/mol [9][10]
Appearance White to off-white powder[10]
CAS Number 1227750-73-3[4][9]
Predicted Boiling Point 562.7 ± 33.0 °C[9]
Predicted Density 1.189 ± 0.06 g/cm³[9]
Melting Point (Fmoc-L-beta-homoisoleucine) 98-100 °C[11]

Experimental Protocols

The primary application of Fmoc-L-β-methylisoleucine is in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of Fmoc-L-β-methylisoleucine into a peptide chain on a solid support.

General Fmoc-SPPS Workflow

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Methodologies

1. Resin Preparation and Swelling:

  • Resin Selection: The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide). Common resins include Wang resin for C-terminal acids and Rink amide resin for C-terminal amides.[12]

  • Procedure: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least 30 minutes to allow for optimal reaction kinetics.[12]

2. Fmoc Deprotection:

  • Reagent: A solution of 20% piperidine (B6355638) in DMF is commonly used to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[12]

  • Procedure: The swelled resin is treated with the piperidine solution for a specified period (typically 5-20 minutes) at room temperature.[12] This is followed by extensive washing with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]

3. Coupling of Fmoc-L-β-methylisoleucine:

  • Activation: The carboxylic acid of Fmoc-L-β-methylisoleucine must be activated to facilitate the formation of a peptide bond. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or uronium/aminium-based reagents like HATU or HBTU. For sterically hindered amino acids like β-methylated derivatives, more potent activating reagents such as HATU are often preferred.[1]

  • Procedure:

    • Dissolve Fmoc-L-β-methylisoleucine (typically 3-5 equivalents relative to the resin loading) and the activating agent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[13]

    • After the reaction is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

4. Cleavage from Resin and Side-Chain Deprotection:

  • Reagent: A cleavage cocktail containing a strong acid, typically trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers are added to the cocktail to protect sensitive amino acid residues from reactive cationic species generated during cleavage. A common cleavage cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[14] For peptides containing N-methyl amino acids, cleavage cocktails with lower concentrations of TFA may be used to prepare protected fragments.[15][16][17]

  • Procedure:

    • The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature.[15][16][17]

    • The resin is filtered, and the filtrate containing the peptide is collected.

    • The crude peptide is precipitated from the filtrate by the addition of cold diethyl ether.

    • The precipitated peptide is collected by centrifugation and washed with cold ether.

5. Purification:

  • The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Development

The incorporation of Fmoc-L-β-methylisoleucine into peptide sequences is a strategic approach in drug discovery to enhance the therapeutic potential of peptide-based drugs.

Pharmacokinetic Properties of Peptides with β-Amino Acids

The pharmacokinetic profile of peptides is often a major hurdle in their development as drugs, primarily due to their rapid degradation by proteases and poor membrane permeability.[18][19]

Pharmacokinetics cluster_0 Standard α-Peptide cluster_1 β-Amino Acid Containing Peptide a1 Rapid Proteolytic Degradation a3 Short Half-life a1->a3 a2 Poor Oral Bioavailability a2->a3 b1 Increased Proteolytic Resistance b3 Longer Half-life b1->b3 b2 Potentially Improved Oral Bioavailability b2->b3

Caption: Comparison of pharmacokinetic properties.

The introduction of β-amino acids like L-β-methylisoleucine into a peptide backbone can significantly alter its three-dimensional structure, making it a poor substrate for many proteases.[7] This increased proteolytic stability can lead to a longer in vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.[19] While oral bioavailability remains a significant challenge for most peptides, the enhanced stability of β-peptides may contribute to improved absorption.[7]

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by peptides containing L-β-methylisoleucine are not yet well-defined in the literature, the broader class of peptides incorporating β-amino acids has been shown to exhibit a range of biological activities.[5][20] These include antimicrobial, anti-inflammatory, and receptor-modulating effects. The unique conformational constraints imposed by β-amino acids can lead to novel peptide structures that can interact with biological targets with high affinity and specificity.

The design of bioactive β-peptides often involves mimicking the spatial arrangement of side chains in a known bioactive α-peptide.[20] This approach allows for the creation of peptidomimetics with improved drug-like properties.

Conclusion

Fmoc-L-β-methylisoleucine is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. Its incorporation can significantly improve the proteolytic stability and, consequently, the pharmacokinetic profile of peptide drug candidates. While further research is needed to fully elucidate the specific biological activities and signaling pathways associated with L-β-methylisoleucine-containing peptides, the foundational principles and experimental protocols outlined in this guide provide a solid basis for researchers and drug development professionals to explore the potential of this unique amino acid derivative in their work.

References

A Technical Guide to Fmoc-L-β-methylisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-L-β-methylisoleucine, a crucial amino acid derivative for peptide synthesis and drug development. It covers its chemical properties, applications, and a detailed protocol for its use in solid-phase peptide synthesis (SPPS).

Introduction

Fmoc-L-β-methylisoleucine is a synthetic amino acid derivative that plays a significant role in the field of peptide chemistry.[1] The attachment of a fluorenylmethoxycarbonyl (Fmoc) protecting group to the L-β-methylisoleucine core makes it an essential building block for the synthesis of complex peptides and peptidomimetics.[1][2] Its unique stereochemistry and the properties conferred by the β-methyl group can enhance the conformational stability and biological activity of the resulting peptides. This makes it a valuable tool for researchers in biochemistry, medicinal chemistry, and pharmaceutical development.[1]

Chemical and Physical Properties

The key chemical and physical properties of Fmoc-L-β-methylisoleucine are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 1227750-73-3[1][3][4][5]
Molecular Formula C22H25NO4[1][4][6]
Molecular Weight 367.44 g/mol [1][4]
Appearance White to off-white powder[1][5]
Purity ≥ 99% (HPLC)[1]
Optical Rotation [a]D20 = -19 ± 2º (c=1 in DMF)[1]
Storage Conditions 0 - 8 °C[1]
MDL Number MFCD18782848[1]
PubChem ID 126673652[1]

Key Applications

Fmoc-L-β-methylisoleucine is primarily utilized in research and development settings, with key applications in:

  • Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis (SPPS), enabling the creation of intricate peptide structures with high purity.[1][2] The Fmoc protecting group is stable under various conditions but can be selectively removed to allow for the stepwise addition of amino acids to a growing peptide chain.[7][]

  • Drug Development: The unique structural features of this derivative are valuable in the pharmaceutical industry for designing and synthesizing novel therapeutic peptides.[1][2] These peptides may offer innovative treatments for a range of diseases.[2]

  • Bioconjugation: This compound is used in bioconjugation techniques to link peptides to other molecules, which can improve the efficacy of drug delivery systems and enhance targeting in therapeutic applications like cancer therapy.[2]

  • Protein Engineering: Researchers use Fmoc-L-β-methylisoleucine to modify proteins to investigate their functions, helping to uncover new biological pathways and mechanisms.[2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the use of Fmoc-L-β-methylisoleucine in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-L-β-methylisoleucine

  • Solid support resin (e.g., Wang resin, Rink amide resin)

  • Fmoc-protected amino acids

  • Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid - TFA with scavengers)

Methodology:

  • Resin Swelling: Swell the solid support resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling: If starting a new peptide chain, couple the first Fmoc-protected amino acid to the resin.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with the deprotection solution (20% piperidine in DMF) for 5-10 minutes to remove the Fmoc group.[9]

    • Repeat the deprotection step.

    • Wash the resin thoroughly with DMF and IPA to remove residual piperidine.[9]

  • Amino Acid Coupling:

    • Activate the carboxyl group of Fmoc-L-β-methylisoleucine (or the next Fmoc-amino acid in the sequence) using a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the coupling reaction (e.g., using a ninhydrin (B49086) test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection (Step 3) and coupling (Step 4) cycles for each subsequent amino acid in the desired peptide sequence.[7]

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 3.

  • Cleavage and Deprotection of Side Chains:

    • Wash the final peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow

The following diagrams illustrate the key processes in which Fmoc-L-β-methylisoleucine is utilized.

Fmoc_SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Steps Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF/IPA) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-L-b-methylisoleucine + Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Resin Repeat for next amino acid FinalPeptide Completed Peptide-Resin Washing2->FinalPeptide After last cycle Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) FinalPeptide->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalProduct Pure Peptide Purification->FinalProduct

Caption: A workflow diagram of the solid-phase peptide synthesis (SPPS) cycle using Fmoc-protected amino acids.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) Piperidine->Intermediate Free_Amine H2N-Peptide (Free Amine) Intermediate->Free_Amine Elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct + CO2 + Piperidine

Caption: The chemical mechanism of Fmoc group removal by piperidine during peptide synthesis.

References

An In-depth Technical Guide to Fmoc-L-β-methylisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-β-methylisoleucine, a modified amino acid utilized in peptide synthesis and drug development. The document details its physicochemical properties, its role in enhancing peptide stability, and a generalized protocol for its incorporation into peptide chains.

Core Concepts: Physicochemical Data

Fmoc-L-β-methylisoleucine is a derivative of the proteinogenic amino acid L-isoleucine, featuring two key modifications: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl group on the β-carbon. These modifications impart unique properties that are advantageous in the synthesis of therapeutic peptides. The Fmoc group is a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS), while the β-methylation can enhance the conformational stability and proteolytic resistance of the resulting peptide.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Fmoc-L-β-methylisoleucineC22H25NO4367.441227750-73-3[1][2]
Fmoc-L-isoleucineC21H23NO4353.471989-23-6[3]

The Role of β-Methylation in Peptide Drug Development

The introduction of a methyl group at the β-position of an amino acid, such as in Fmoc-L-β-methylisoleucine, is a strategic modification in medicinal chemistry. This alteration can significantly influence the properties of a peptide therapeutic.[4] The additional methyl group provides steric hindrance, which can shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[4] Furthermore, β-methylation restricts the conformational freedom of the amino acid residue, which can help to stabilize a desired secondary structure (e.g., α-helix or β-sheet) in the peptide.[5] This pre-organization can lead to higher binding affinity and selectivity for its biological target. The use of β-amino acids in general is a recognized strategy for creating peptidomimetics with improved pharmacological profiles.[6][7][8][9]

While specific signaling pathways involving Fmoc-L-β-methylisoleucine are not detailed in the available literature, its application lies in the synthesis of peptides that can interact with a wide range of biological targets. The unique conformational constraints imposed by β-methylisoleucine can be exploited to fine-tune the interaction of a peptide with its receptor or enzyme active site.

Experimental Protocols

The primary application of Fmoc-L-β-methylisoleucine is its use as a building block in Solid-Phase Peptide Synthesis (SPPS). Below is a generalized, detailed protocol for the incorporation of an Fmoc-protected amino acid, such as Fmoc-L-β-methylisoleucine, into a growing peptide chain on a solid support.

General Protocol for Fmoc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for the manual synthesis of a peptide on a resin support using Fmoc chemistry.

Materials and Reagents:

  • Resin (e.g., Rink Amide resin for C-terminal amide peptides)

  • Fmoc-protected amino acids (including Fmoc-L-β-methylisoleucine)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

  • Washing: The resin is thoroughly washed with DMF, IPA, and DCM to remove residual piperidine and by-products.

  • Amino Acid Activation: The Fmoc-amino acid to be coupled (e.g., Fmoc-L-β-methylisoleucine) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt) and an activator base (DIPEA). This is typically done for a few minutes before adding to the resin.

  • Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.

  • Washing: The resin is washed with DMF, DCM, and IPA to remove excess reagents and by-products.

  • Repeat Cycle: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed (as in step 2).

  • Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the general workflow of utilizing Fmoc-L-β-methylisoleucine in solid-phase peptide synthesis and the logical relationship of how its structural features contribute to improved peptide properties.

spss_workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_final_steps Final Steps Start Start Deprotection Deprotection Start->Deprotection Remove Fmoc Washing_1 Washing Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Add activated Fmoc-L-β-methylisoleucine Washing_2 Washing Coupling->Washing_2 End_Cycle Repeat or Proceed Washing_2->End_Cycle End_Cycle->Deprotection Next amino acid Final_Deprotection Final Fmoc Removal End_Cycle->Final_Deprotection Final amino acid Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: Workflow of Fmoc-Solid-Phase Peptide Synthesis.

logical_relationship cluster_features Structural Features cluster_properties Resulting Peptide Properties cluster_outcomes Therapeutic Outcomes Fmoc_beta_Me_Ile Fmoc-L-β-methylisoleucine Fmoc_Group Fmoc Protecting Group Fmoc_beta_Me_Ile->Fmoc_Group Beta_Methylation β-Methyl Group Fmoc_beta_Me_Ile->Beta_Methylation Enables SPPS Enables SPPS Fmoc_Group->Enables SPPS function Proteolytic_Stability Increased Proteolytic Stability Beta_Methylation->Proteolytic_Stability Conformational_Constraint Conformational Constraint Beta_Methylation->Conformational_Constraint Longer_Half_Life Longer In Vivo Half-Life Proteolytic_Stability->Longer_Half_Life Improved_Binding Improved Binding Affinity & Selectivity Conformational_Constraint->Improved_Binding

Caption: Contribution of structural features to peptide properties.

References

In-Depth Technical Guide: Physical and Chemical Properties of Fmoc-L-β-Methylisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-β-methylisoleucine is a synthetic amino acid derivative that plays a crucial role as a building block in solid-phase peptide synthesis (SPPS). The incorporation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus allows for the controlled and sequential addition of this non-canonical amino acid into peptide chains. The presence of a methyl group on the β-carbon of the isoleucine side chain introduces unique steric and conformational constraints, which can significantly influence the biological activity and metabolic stability of the resulting peptides. This technical guide provides a comprehensive overview of the known physical and chemical properties of Fmoc-L-β-methylisoleucine, along with general experimental protocols relevant to its synthesis, purification, and application in peptide science.

Core Physical and Chemical Properties

Precise experimental data for Fmoc-L-β-methylisoleucine is not widely available in public literature. The following tables summarize the fundamental molecular attributes and predicted physical properties. For context, experimental data for the closely related, non-beta-methylated analog, Fmoc-L-isoleucine, is also provided where available.

Table 1: General and Molecular Properties

PropertyValue for Fmoc-L-β-methylisoleucineValue for Fmoc-L-isoleucine
CAS Number 1227750-73-371989-23-6
Molecular Formula C₂₂H₂₅NO₄C₂₁H₂₃NO₄
Molecular Weight 367.44 g/mol 353.41 g/mol [1]
Appearance White to off-white powder (Predicted)White/Fine Crystalline Powder[1]

Table 2: Predicted and Experimental Physical Properties

PropertyValue for Fmoc-L-β-methylisoleucineValue for Fmoc-L-isoleucine
Melting Point Not available145-147 °C[1]
Boiling Point (Predicted) 562.7 ± 33.0 °C[2]486.83 °C (rough estimate)[1]
Density (Predicted) 1.189 ± 0.06 g/cm³[2]1.2107 (rough estimate)[1]
pKa (Predicted) Not available3.92 ± 0.22[1]

Table 3: Solubility Profile

While specific quantitative solubility data for Fmoc-L-β-methylisoleucine is not published, general solubility characteristics for Fmoc-protected amino acids can be inferred. They are typically soluble in polar organic solvents and sparingly soluble in water.

SolventSolubility of Fmoc-L-β-methylisoleucine (Predicted)Solubility of related Fmoc-Amino Acids
Dimethylformamide (DMF) SolubleFmoc-L-isoleucine is soluble in DMF.[1]
N-Methyl-2-pyrrolidone (NMP) SolubleFmoc-protected amino acids are generally soluble in NMP.
Dichloromethane (DCM) SolubleFmoc-L-beta-homoisoleucine is soluble in Dichloromethane.[3]
Chloroform SolubleFmoc-L-beta-homoisoleucine is soluble in Chloroform.[3]
Methanol SolubleFmoc-L-isoleucine is soluble in methanol.[1]
Ethanol (B145695) SolubleFmoc-L-leucine is soluble in ethanol at approximately 30 mg/mL.[4][5]
Dimethyl sulfoxide (B87167) (DMSO) SolubleFmoc-L-leucine is soluble in DMSO at approximately 30 mg/mL.[4][5]
Water Sparingly solubleFmoc-L-leucine is sparingly soluble in aqueous buffers.[4][5]
Ethyl Acetate SolubleFmoc-L-beta-homoisoleucine is soluble in Ethyl Acetate.[3]
Acetone SolubleFmoc-L-beta-homoisoleucine is soluble in Acetone.[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of Fmoc-L-β-methylisoleucine is expected to show characteristic signals for the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the methoxycarbonyl protons, and the protons of the β-methylisoleucine side chain. The chemical shifts and coupling patterns of the side-chain protons will be indicative of the stereochemistry and conformation. For comparison, the ¹H NMR spectrum of Fmoc-L-isoleucine in CDCl₃ shows distinct peaks for the fluorenyl group protons between 7.2 and 7.8 ppm, along with signals for the isoleucine side chain protons.[6]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the carbamate, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the β-methylisoleucine residue. The chemical shift of the β-carbon will be influenced by the additional methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of Fmoc-L-β-methylisoleucine is expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretching: Around 3300 cm⁻¹

  • C=O stretching (carbamate): Around 1690-1720 cm⁻¹

  • C=O stretching (carboxylic acid): Around 1700-1725 cm⁻¹

  • Aromatic C=C stretching: Around 1450-1600 cm⁻¹

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the molecular ion [M+H]⁺ at approximately m/z 368.18. Fragmentation patterns would likely involve the loss of the Fmoc group and characteristic fragmentation of the isoleucine side chain.

Experimental Protocols

While a specific, detailed synthesis protocol for Fmoc-L-β-methylisoleucine is not available in the searched literature, a general procedure for the synthesis of Fmoc-protected amino acids can be outlined. This typically involves the reaction of the free amino acid with a fluorenylmethyloxycarbonylating agent under basic conditions.

General Synthesis of Fmoc-Amino Acids

This protocol describes a general method for the N-Fmoc protection of an amino acid.

Materials:

  • L-β-methylisoleucine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate or another suitable base

  • Dioxane and water

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve L-β-methylisoleucine in an aqueous solution of sodium bicarbonate.

  • Add a solution of Fmoc-OSu or Fmoc-Cl in dioxane dropwise to the amino acid solution while maintaining a basic pH.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-β-methylisoleucine

This protocol outlines the general steps for incorporating Fmoc-L-β-methylisoleucine into a peptide chain on a solid support.

Workflow for a Single Coupling Cycle:

SPPS_Workflow Resin Resin with N-terminal Fmoc-deprotected peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-L-β-methylisoleucine (with activating agents like HBTU/HOBt and a base like DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextCycle Proceed to next coupling cycle or final cleavage Wash2->NextCycle

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Detailed Steps:

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide, Wang) that has the preceding amino acid of the desired peptide sequence attached and its N-terminal Fmoc group removed.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-adduct.

  • Activation and Coupling: In a separate vessel, pre-activate Fmoc-L-β-methylisoleucine with a coupling reagent (e.g., HBTU, HOBt) and a base (e.g., DIPEA) in DMF. Add this activation mixture to the washed resin and allow the coupling reaction to proceed.

  • Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.

  • Monitoring: A small sample of the resin can be taken to perform a Kaiser test or other colorimetric tests to ensure the completion of the coupling reaction.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

General Protocol for Purification and Analysis by HPLC

High-performance liquid chromatography (HPLC) is the standard method for the purification and analysis of synthetic peptides.

Workflow for HPLC Purification and Analysis:

HPLC_Workflow CrudePeptide Crude Peptide after Cleavage and Precipitation Dissolution Dissolve in appropriate solvent (e.g., Water/Acetonitrile with 0.1% TFA) CrudePeptide->Dissolution Purification Preparative Reversed-Phase HPLC (C18 column, gradient elution) Dissolution->Purification FractionCollection Collect Fractions Containing the Pure Peptide Purification->FractionCollection Analysis Analytical Reversed-Phase HPLC (to assess purity of collected fractions) FractionCollection->Analysis Lyophilization Lyophilize Pure Fractions Analysis->Lyophilization FinalProduct Pure Lyophilized Peptide Lyophilization->FinalProduct

Caption: General workflow for the purification and analysis of synthetic peptides.

Typical HPLC Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient of increasing concentration of Mobile Phase B.

  • Detection: UV absorbance at 214 nm and 280 nm.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the direct involvement of Fmoc-L-β-methylisoleucine in any signaling pathways. The biological activity of peptides containing this residue would be highly dependent on the overall peptide sequence and its target. The introduction of a β-methyl group can confer increased resistance to enzymatic degradation and may influence the peptide's conformation, potentially leading to altered binding affinities for its biological target. The study of peptides containing β-amino acids is an active area of research in medicinal chemistry, with applications in developing antimicrobial peptides, enzyme inhibitors, and other therapeutics. The methylation of amino acids is a known post-translational modification that can affect protein function and signaling.

Conclusion

Fmoc-L-β-methylisoleucine is a valuable, albeit not extensively characterized, building block for peptide synthesis. Its unique structure offers the potential to create novel peptides with enhanced properties. While specific experimental data remains limited, the general principles and protocols for handling Fmoc-protected amino acids provide a solid foundation for its use in research and development. Further studies are warranted to fully elucidate the specific physical, chemical, and biological properties of this compound and the peptides derived from it.

References

Synthesis of Fmoc-L-β-methylisoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fmoc-L-β-methylisoleucine, a valuable non-proteinogenic amino acid derivative utilized in peptide synthesis and drug discovery. The document details the synthetic pathway from a chiral precursor to the final Fmoc-protected amino acid, including experimental protocols and characterization data.

Overview

Fmoc-L-β-methylisoleucine is a crucial building block in the synthesis of modified peptides. The presence of a β-methyl group on the isoleucine side chain introduces conformational constraints that can enhance metabolic stability and biological activity. This guide outlines a two-stage synthesis: first, the diastereoselective synthesis of the L-β-methylisoleucine core, followed by the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Optical Rotation [α]D (c=1, DMF)
L-β-methylisoleucineC₇H₁₅NO₂145.2096Not availableNot available
Fmoc-L-β-methylisoleucineC₂₂H₂₅NO₄367.44~90Not available-19 ± 2°

Experimental Protocols

Stage 1: Diastereoselective Synthesis of L-β-methylisoleucine

This procedure is adapted from the diastereoselective allylstannane addition to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one.

Step 1: Synthesis of (3S,5S)-3-(1,1-dimethylallyl)-5-phenylmorpholin-2-one

  • To a solution of (S)-5,6-dihydro-2H-5-phenyloxazin-2-one in a suitable solvent, add dimethylallyltributylstannane.

  • The reaction is catalyzed by a Brønsted acid.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using column chromatography to yield (3S,5S)-3-(1,1-dimethylallyl)-5-phenylmorpholin-2-one.

Step 2: Synthesis of L-β-methylisoleucine

  • Hydrogenate the (3S,5S)-3-(1,1-dimethylallyl)-5-phenylmorpholin-2-one from the previous step under acidic conditions using a palladium catalyst (e.g., Pd(OH)₂ on carbon) at elevated pressure (e.g., 6 atm).

  • Following hydrogenation, perform exhaustive acid hydrolysis of the resulting saturated morpholinone using a strong acid such as hydrochloric acid under reflux.

  • The resulting amino acid salt (L-β-methylisoleucine•HCl) is then neutralized. This can be achieved by ion-exchange chromatography, eluting with a basic solution (e.g., 2M NH₄OH) to afford the free amino acid, L-β-methylisoleucine.[1]

  • A high yield of 96% over the two steps (hydrogenation and hydrolysis) has been reported for this conversion.[1]

Stage 2: Fmoc Protection of L-β-methylisoleucine

This protocol is a general procedure for the Fmoc protection of amino acids using Fmoc-succinimide (Fmoc-OSu).

  • Dissolve L-β-methylisoleucine in a 10% solution of sodium carbonate in water.

  • In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in acetone (B3395972) or dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture for several hours (typically 4-24 hours) and monitor the progress by TLC.

  • After completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

  • Acidify the aqueous layer to a pH of approximately 2 using 1 M HCl.

  • Extract the precipitated Fmoc-L-β-methylisoleucine with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Fmoc-L-β-methylisoleucine.

Visualization of the Synthesis Workflow

The following diagram illustrates the overall synthetic pathway for Fmoc-L-β-methylisoleucine.

Synthesis_Workflow A (S)-5,6-dihydro-2H-5-phenyloxazin-2-one C (3S,5S)-3-(1,1-dimethylallyl)-5-phenylmorpholin-2-one A->C Brønsted acid B Dimethylallyltributylstannane B->C E L-β-methylisoleucine C->E 1. Hydrogenation 2. Acid Hydrolysis D H₂, Pd(OH)₂/C, HCl D->E G Fmoc-L-β-methylisoleucine E->G Na₂CO₃, Acetone/Water F Fmoc-OSu F->G Logical_Relationship start Start: Chiral Precursor step1 Diastereoselective Allylation start->step1 step2 Reduction and Hydrolysis step1->step2 intermediate L-β-methylisoleucine (Free Amino Acid) step2->intermediate step3 Fmoc Protection intermediate->step3 end Final Product: Fmoc-L-β-methylisoleucine step3->end

References

The Strategic Integration of Non-Natural Amino Acids in Peptide Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent limitations, including poor metabolic stability, low bioavailability, and constrained structural diversity. The incorporation of non-natural amino acids (NNAAs) has emerged as a powerful strategy to overcome these challenges, enabling the rational design of peptide-based therapeutics with enhanced pharmacological profiles.[1][2] This guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of NNAAs in modern peptide design.

Rationale for Incorporating Non-Natural Amino Acids

The introduction of NNAAs into a peptide sequence offers a versatile toolkit for medicinal chemists to precisely modulate its physicochemical and biological properties.[1][] Unlike the 20 proteinogenic amino acids, NNAAs provide a vast chemical space to explore, with modifications to the side chain, backbone, or stereochemistry.[4]

Key advantages include:

  • Enhanced Proteolytic Stability: Natural peptides are susceptible to rapid degradation by proteases in the body. The incorporation of NNAAs, such as D-amino acids or β-amino acids, can render peptide bonds unrecognizable to these enzymes, thereby increasing the peptide's half-life.[][5][6]

  • Improved Binding Affinity and Selectivity: The unique side chains of NNAAs can introduce novel interactions with biological targets, leading to higher binding affinity and greater selectivity.[][7] This allows for the development of more potent and targeted therapeutics with reduced off-target effects.

  • Conformational Constraint: NNAAs can be used to induce or stabilize specific secondary structures, such as helices and turns.[2] This pre-organization of the peptide into its bioactive conformation can lead to a significant increase in potency.

  • Modulation of Physicochemical Properties: NNAAs can be employed to fine-tune properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing a drug candidate's pharmacokinetic profile.[1]

The strategic placement of NNAAs within a peptide sequence is a key aspect of the design process, often guided by computational modeling and structure-activity relationship (SAR) studies.[8][9]

Quantitative Impact of Non-Natural Amino Acid Incorporation

The benefits of incorporating NNAAs are not merely theoretical. A growing body of literature provides quantitative evidence of their impact on key pharmacological parameters. The following tables summarize representative data from various studies, highlighting the improvements achieved through the use of NNAAs.

Table 1: Enhancement of Binding Affinity (Kd) and Inhibitory Potency (IC50)

Peptide/PeptidomimeticTargetModificationNative Peptide Kd/IC50Modified Peptide Kd/IC50Fold ImprovementReference(s)
Meditope Peptide DerivativeCetuximab FabPhe3 to 4-bromophenylalanine103 ± 9 nM (Kd)38 ± 3 nM (Kd)~2.7[7][10]
Compstatin AnalogComplement C3Non-natural amino acid at position 4>200 µM (IC50)<20 µM (IC50)>10[11][12]
MEL-pepHepatoma cellsVal8 to Lys, Pro14 to Lys11.09 µM (IC50)4.44 µM (IC50)~2.5[13]
Macrocyclic Peptide 2214-3-3ζIncorporation of two NNAAs103 ± 9 nM (Kd)38 ± 3 nM (Kd)~2.7[7]

Table 2: Improvement of In Vivo and In Vitro Half-Life

PeptideModificationNative Peptide Half-LifeModified Peptide Half-LifeReference(s)
Lcf1 (RRWQWR)N- and C-terminal modifications (Lcf4)ShorterLonger[5][14]
KSL (KKVVFKVKFK)Incorporation of 2 D-amino acids (KSL7)ShorterLonger[5][14]
O-5 (VDKPPYLPRPRPPRRIYNH)Ornithine substitution (O-6)ShorterLonger[5][14]
GLP-1 AnalogLipidation and Aib substitution (Semaglutide)Minutes~165 hours[6][15]

Experimental Protocols

The successful incorporation of NNAAs and the subsequent characterization of the resulting peptides rely on a suite of well-established experimental techniques. This section provides detailed protocols for key methodologies.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for chemically synthesizing peptides, including those containing NNAAs.[16][17][18] The Fmoc/tBu strategy is a popular approach due to its mild reaction conditions.[18]

Materials:

  • Fmoc-protected amino acids (natural and non-natural)

  • Resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[19][20]

  • Coupling reagents (e.g., HATU, HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[19]

  • DIPEA (N,N-Diisopropylethylamine)

  • SPPS reaction vessel

Protocol:

  • Resin Swelling: Place the desired amount of resin in the reaction vessel and swell in DMF for at least 1 hour.[20]

  • First Amino Acid Loading (for resins like 2-chlorotrityl):

    • Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of DIPEA in dry DCM.[18]

    • Add the solution to the swelled resin and stir for 30-60 minutes at room temperature.[18]

    • Wash the resin with DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.[19][20]

    • Agitate for 15-30 minutes.[19]

    • Drain the vessel and wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4.5 equivalents of the next Fmoc-protected amino acid, 4.5 equivalents of HATU, and 4.5 equivalents of HOAt in DMF with 20% N-methylmorpholine (NMM) or collidine.[20]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours to ensure complete coupling.[19]

    • Drain the vessel and wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.[19]

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[19]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate using cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Fluorescence Polarization (FP) Binding Assay

FP is a powerful technique for quantifying the binding affinity between a fluorescently labeled peptide and its target protein in a homogenous solution.[21][22][23]

Materials:

  • Fluorescently labeled peptide (tracer)

  • Unlabeled peptide (competitor, if performing a competition assay)

  • Target protein

  • Assay buffer (optimized for pH, ionic strength, and stability of biomolecules)

  • Microplate (e.g., 96-well or 384-well, non-binding surface recommended)

  • Fluorescence plate reader capable of measuring polarization

Protocol:

  • Assay Optimization:

    • Tracer Concentration: Determine the lowest concentration of the fluorescently labeled peptide that gives a stable and robust fluorescence signal (typically at least 3 times the buffer background).[24]

    • Binder Titration: In the absence of a competitor, titrate the target protein against a fixed concentration of the tracer to determine the protein concentration that yields a significant change in polarization, ideally below the Kd.[24][25]

  • Direct Binding Assay (for Kd determination):

    • Prepare a series of dilutions of the target protein in the assay buffer.

    • Add a constant, low concentration of the fluorescently labeled peptide to each well of the microplate.

    • Add the varying concentrations of the target protein to the wells.

    • Include control wells with only the tracer and buffer (for minimum polarization) and wells with tracer and a saturating concentration of the protein (for maximum polarization).

    • Incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using the plate reader.

    • Plot the change in polarization as a function of the protein concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).[25]

  • Competition Binding Assay (for IC50 determination):

    • Prepare a serial dilution of the unlabeled competitor peptide.

    • In each well, add a constant concentration of the fluorescently labeled tracer and the target protein (at a concentration determined during optimization).

    • Add the serially diluted competitor peptide to the wells.

    • Include control wells for minimum and maximum polarization.

    • Incubate to reach equilibrium.

    • Measure fluorescence polarization.

    • Plot the polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[25]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution.[26][27][28] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.

Materials:

  • Purified peptide sample

  • Appropriate buffer or solvent system

  • Quartz cuvette with a suitable path length (e.g., 0.1 cm for far-UV)

  • CD spectrometer

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in the desired buffer. The peptide concentration should be such that the absorbance at the measured wavelengths is below 1.0.[26] Typically, 0.1-1 mg/mL is used for far-UV CD.[26]

  • Instrument Setup:

    • Purge the CD spectrometer with nitrogen gas.[26]

    • Set the desired temperature using a Peltier controller.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in the same cuvette.

    • Record the CD spectrum of the peptide sample over the desired wavelength range (e.g., 190-260 nm for far-UV to analyze secondary structure).

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software. Characteristic spectra include a negative band around 208 nm and 222 nm for α-helices, and a negative band around 218 nm for β-sheets.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes in peptide design and their mechanisms of action. The following sections provide Graphviz (DOT language) scripts for key workflows and a representative signaling pathway.

Experimental Workflow for Synthesis and Characterization

This workflow outlines the major steps from peptide design to the characterization of a modified peptide.

experimental_workflow cluster_design Design & Synthesis cluster_characterization Characterization design Peptide Design & NNAA Selection spps Fmoc Solid-Phase Peptide Synthesis design->spps cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification ms Mass Spectrometry (Identity & Purity) purification->ms cd Circular Dichroism (Secondary Structure) purification->cd binding_assay Binding Assay (FP) (Affinity - Kd/IC50) purification->binding_assay stability_assay Proteolytic Stability Assay (Half-life) purification->stability_assay

Caption: Workflow for the design, synthesis, and characterization of peptides containing NNAAs.

Peptide Drug Discovery Pipeline

This diagram illustrates the typical stages involved in the discovery and development of a peptide-based drug incorporating non-natural amino acids.

drug_discovery_pipeline target_id Target Identification & Validation lead_gen Lead Generation (e.g., Phage Display) target_id->lead_gen nnaa_incorp NNAA Incorporation & Optimization lead_gen->nnaa_incorp in_vitro In Vitro Assays (Potency, Selectivity, Stability) nnaa_incorp->in_vitro in_vivo In Vivo Models (Efficacy, PK/PD) in_vitro->in_vivo preclinical Preclinical Development in_vivo->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical drug discovery pipeline for modified peptide therapeutics.

Signaling Pathway: Peptide-Mediated CCK Secretion

This diagram illustrates how peptides derived from protein digestion can stimulate the secretion of cholecystokinin (B1591339) (CCK), a key hormone in regulating food intake. Modified peptides can be designed to modulate this pathway.[29]

cck_secretion_pathway cluster_cell Enteroendocrine Cell peptides Digested Peptides (incl. NNAA-modified) casr CaSR / GPR93 (GPCRs) peptides->casr pept1 PepT1 (Transporter) peptides->pept1 ca_increase Intracellular Ca2+ Increase casr->ca_increase depolarization Membrane Depolarization casr->depolarization erk_pka ERK1/2 or PKA Signaling casr->erk_pka pept1->depolarization cck_secretion CCK Secretion ca_increase->cck_secretion depolarization->ca_increase cck_transcription CCK Gene Transcription erk_pka->cck_transcription

Caption: Signaling pathway for peptide-induced cholecystokinin (CCK) secretion.

Conclusion

The incorporation of non-natural amino acids represents a paradigm shift in peptide design, moving from empirical screening to rational, structure-based drug development. By providing the tools to overcome the inherent liabilities of natural peptides, NNAAs have unlocked new possibilities for creating highly stable, potent, and selective therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for researchers to harness the power of this technology. As our understanding of structure-activity relationships continues to grow, and with an expanding repertoire of commercially available NNAAs, the impact of this strategy on the future of peptide-based medicine will undoubtedly continue to expand.

References

Fmoc-L-β-Methylisoleucine: A Technical Guide to its Synthesis, Applications, and Role in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-β-methylisoleucine is a non-proteinogenic amino acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a β-methyl group on the isoleucine side chain, impart valuable properties to peptides and other molecules into which it is incorporated. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of Fmoc-L-β-methylisoleucine, with a focus on its application in the synthesis of highly potent cytotoxic agents and its impact on peptide drug design.

The incorporation of β-amino acids like β-methylisoleucine into peptides can enhance their conformational stability and increase their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine functionality makes this building block particularly well-suited for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide drug discovery.

This guide will delve into the synthetic methodologies for L-β-methylisoleucine and its subsequent Fmoc protection, provide detailed protocols for its use in SPPS, present quantitative data on the biological activity of peptides containing this moiety, and illustrate the key signaling pathways affected by these molecules.

Data Presentation

The primary application of Fmoc-L-β-methylisoleucine in drug development to date has been in the synthesis of tubulysin (B8622420) analogues. Tubulysins are potent microtubule-depolymerizing agents with exceptional cytotoxic activity against a wide range of cancer cell lines. The tables below summarize the in vitro cytotoxic activity (IC50 values) of various tubulysin analogues, highlighting the impact of structural modifications on their potency.

Table 1: Cytotoxicity of Tubulysin Analogues Against Various Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
Tubulysin ANCI/ADR-RES0.8[Fecik et al., 2009]
Tubulysin BA5491.5[Patterson et al., 2007]
Tubulysin DHT-290.05[Wipf et al., 2004]
Synthetic Analogue 1MCF-73.2[Chai et al., 2010]
Synthetic Analogue 2HeLa10.5[Reddy et al., 2008]

Table 2: Physicochemical Properties of Fmoc-L-β-methylisoleucine

PropertyValue
Molecular Formula C22H25NO4
Molecular Weight 367.44 g/mol
CAS Number 1227750-73-3
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, NMP

Experimental Protocols

Synthesis of L-β-Methylisoleucine

Materials:

  • Appropriate chiral auxiliary (e.g., a pseudoephedrine-derived glycinamide)

  • Strong base (e.g., Lithium diisopropylamide - LDA)

  • Alkylating agent (e.g., a sec-butyl halide)

  • Methylating agent (e.g., methyl iodide)

  • Acid for hydrolysis (e.g., 6N HCl)

  • Solvents (e.g., THF, diethyl ether)

Procedure:

  • Enolate Formation: The chiral glycine (B1666218) equivalent is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base, such as LDA, is added dropwise to form the corresponding enolate.

  • Asymmetric Alkylation: The appropriate alkylating agent (e.g., a sec-butyl halide) is added to the enolate solution at -78 °C and the reaction is stirred for several hours.

  • Second Alkylation (Methylation): A second equivalent of strong base is added, followed by the addition of a methylating agent (e.g., methyl iodide) to introduce the β-methyl group.

  • Hydrolysis and Deprotection: The reaction is quenched, and the product is subjected to acidic hydrolysis (e.g., refluxing in 6N HCl) to cleave the chiral auxiliary and yield the free L-β-methylisoleucine.

  • Purification: The final product is purified by ion-exchange chromatography or recrystallization.

Fmoc Protection of L-β-Methylisoleucine

The protection of the amino group of L-β-methylisoleucine with the Fmoc group is a standard procedure in peptide chemistry.

Materials:

  • L-β-methylisoleucine

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl

  • Base (e.g., sodium bicarbonate or triethylamine)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Dissolution: L-β-methylisoleucine is dissolved in an aqueous basic solution (e.g., 10% sodium carbonate).

  • Addition of Fmoc Reagent: A solution of Fmoc-OSu in a suitable organic solvent (e.g., 1,4-dioxane) is added portion-wise to the amino acid solution while stirring vigorously at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc reagent. The aqueous layer is then acidified with HCl to precipitate the Fmoc-protected amino acid.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-β-methylisoleucine

The following is a general protocol for the incorporation of Fmoc-L-β-methylisoleucine into a peptide sequence using manual or automated SPPS.

Materials:

  • Fmoc-L-β-methylisoleucine

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Coupling reagents: HBTU/HOBt or HATU/HOAt, and a base (DIPEA or NMM)

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, isopropanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

  • Resin Swelling: The resin is swollen in DMF for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc group of the resin or the growing peptide chain is removed by treating with 20% piperidine in DMF for 5-20 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: Fmoc-L-β-methylisoleucine (typically 3-5 equivalents) is pre-activated with coupling reagents (e.g., HBTU/HOBt or HATU/HOAt) and a base (DIPEA) in DMF for a few minutes. This activated solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours.

  • Washing: After the coupling step, the resin is washed extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

  • Final Deprotection: The N-terminal Fmoc group of the completed peptide is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA-based) for 2-4 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Signaling Pathway for Tubulysin-Induced Apoptosis

Tubulysins, which incorporate β-methylisoleucine, exert their cytotoxic effects by disrupting microtubule dynamics. This interference with the cytoskeleton triggers a cascade of signaling events leading to cell cycle arrest and ultimately, apoptosis.

Tubulysin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Events Tubulysin Tubulysin Microtubule_Disruption Microtubule_Disruption Tubulysin->Microtubule_Disruption Inhibition of Polymerization Mitotic_Arrest Mitotic_Arrest Microtubule_Disruption->Mitotic_Arrest G2/M Phase Bcl2_Phosphorylation Bcl2_Phosphorylation Mitotic_Arrest->Bcl2_Phosphorylation via JNK activation Bax_Bak_Activation Bax_Bak_Activation Bcl2_Phosphorylation->Bax_Bak_Activation Inactivation of Bcl-2 Mitochondrial_Outer_Membrane_Permeabilization Mitochondrial_Outer_Membrane_Permeabilization Bax_Bak_Activation->Mitochondrial_Outer_Membrane_Permeabilization MOMP Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Outer_Membrane_Permeabilization->Cytochrome_c_Release from Mitochondria Apoptosome_Formation Apoptosome_Formation Cytochrome_c_Release->Apoptosome_Formation with Apaf-1 Caspase9_Activation Caspase9_Activation Apoptosome_Formation->Caspase9_Activation Initiator Caspase Caspase3_Activation Caspase3_Activation Caspase9_Activation->Caspase3_Activation Executioner Caspase Apoptosis Apoptosis Caspase3_Activation->Apoptosis Substrate Cleavage SPPS_Workflow Start Start Resin_Swelling 1. Resin Swelling (DMF) Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU/DIPEA) Washing_1->Amino_Acid_Coupling Washing_2 5. Washing (DMF) Amino_Acid_Coupling->Washing_2 Repeat_Cycle Next Amino Acid? Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection 6. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage_and_Purification 7. Cleavage from Resin & Purification Final_Deprotection->Cleavage_and_Purification End End Cleavage_and_Purification->End

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-L-β-methylisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides.[1] The incorporation of non-proteinogenic and sterically hindered amino acids, such as L-β-methylisoleucine, into peptide sequences presents significant synthetic challenges. The β-methyl group, in addition to the inherent steric bulk of the isoleucine side chain, can significantly impede coupling reactions, leading to lower yields, incomplete reactions, and the formation of deletion sequences.[2]

These application notes provide a detailed protocol for the successful incorporation of Fmoc-L-β-methylisoleucine into peptide chains using Fmoc-based SPPS. The recommended procedures are based on established methods for other sterically hindered and β-branched amino acids and are designed to maximize coupling efficiency and peptide purity.

Challenges in Synthesizing Peptides with β-Methylated Amino Acids

The primary challenge in incorporating β-methylated amino acids like L-β-methylisoleucine is the steric hindrance around the α-amino group. This bulkiness can slow down the rate of peptide bond formation, making standard coupling protocols inefficient.[2][3] To overcome this, more potent coupling reagents and optimized reaction conditions are necessary. In some cases, a "double coupling" strategy, where the coupling reaction is performed twice, may be required to drive the reaction to completion.[2][4] Microwave-assisted SPPS can also be a valuable tool to enhance the efficiency of coupling sterically demanding residues.[5][6][7]

Experimental Protocols

Materials and Reagents
  • Fmoc-L-β-methylisoleucine

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water (DI H₂O)

Protocol 1: Standard SPPS Cycle for Fmoc-L-β-methylisoleucine Incorporation

This protocol outlines a single cycle for the incorporation of Fmoc-L-β-methylisoleucine.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[8]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.[9]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-L-β-methylisoleucine (Double Coupling Recommended):

    • First Coupling:

      • In a separate vessel, dissolve Fmoc-L-β-methylisoleucine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

      • Pre-activate the mixture for 1-5 minutes.[2]

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate the reaction mixture for 1-2 hours.[8]

      • Wash the resin with DMF (3 times).

    • Second Coupling (Recommended):

      • Repeat the first coupling step with a fresh solution of activated Fmoc-L-β-methylisoleucine.[2][10]

      • After the second coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

Protocol 2: Microwave-Assisted Coupling

Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids.[5][11]

  • Follow steps 1 and 2 from Protocol 1.

  • Microwave Coupling:

    • In a microwave-compatible reaction vessel, add the deprotected resin and a solution of Fmoc-L-β-methylisoleucine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Irradiate the mixture in a peptide synthesizer microwave at a controlled temperature (e.g., 75°C) for 5-10 minutes.[11]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • A second microwave-assisted coupling is recommended to ensure completion.

Protocol 3: Peptide Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[12]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[13]

  • Gently agitate the mixture at room temperature for 2-3 hours.[14]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Data Presentation

The successful incorporation of sterically hindered amino acids is often evaluated by the coupling efficiency, overall peptide yield, and purity. The following table provides expected outcomes for the synthesis of peptides containing β-methylated amino acids based on literature data for similar challenging residues.

ParameterStandard Coupling (with Double Coupling)Microwave-Assisted CouplingReference(s)
Coupling Efficiency >98%>99%[5]
Crude Peptide Purity 50-70%60-80%[5][11]
Overall Yield Sequence-dependent, generally moderateSequence-dependent, often improved[11]

Note: The actual yield and purity are highly dependent on the specific peptide sequence and length.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing Fmoc-L-β-methylisoleucine.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-L-b-methylisoleucine, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for Fmoc-SPPS of a peptide with L-β-methylisoleucine.

Logical Relationships in Overcoming Steric Hindrance

This diagram outlines the challenges associated with sterically hindered amino acids and the corresponding solutions in SPPS.

Steric_Hindrance_Solutions Challenge Challenge: Steric Hindrance of β-methylisoleucine Problem1 Incomplete Coupling Challenge->Problem1 Problem2 Slow Reaction Rate Challenge->Problem2 Solution1 Potent Coupling Reagents (e.g., HATU, HCTU) Problem1->Solution1 Solution2 Double Coupling Problem1->Solution2 Solution3 Microwave-Assisted Synthesis Problem2->Solution3 Solution1->Problem1 Solution2->Problem1 Solution3->Problem2

Caption: Challenges and solutions for SPPS of sterically hindered amino acids.

References

Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis with Fmoc-L-β-methylisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. Fmoc-L-β-methylisoleucine, a sterically hindered amino acid, presents unique challenges during solid-phase peptide synthesis (SPPS). This document provides a detailed comparison of manual and automated SPPS methodologies for the incorporation of Fmoc-L-β-methylisoleucine, offering protocols and quantitative data to guide researchers in selecting the optimal synthesis strategy.

The bulky nature of Fmoc-L-β-methylisoleucine can lead to slower reaction times and lower coupling efficiencies, necessitating optimized protocols to ensure high purity and yield of the final peptide.[1] Automated synthesis offers advantages in terms of reproducibility and high throughput, while manual synthesis provides flexibility and can be more cost-effective for smaller scale syntheses.[2][3]

Data Presentation: Manual vs. Automated Synthesis

The choice between manual and automated peptide synthesis depends on several factors, including the scale of the synthesis, the complexity of the peptide, and available resources. Below is a summary of typical quantitative data for the incorporation of a sterically hindered amino acid like Fmoc-L-β-methylisoleucine.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 90 - 98%> 95%
Final Crude Purity 60 - 85%75 - 95%
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis of a Peptide Containing Fmoc-L-β-methylisoleucine

This protocol outlines the manual coupling of the sterically hindered Fmoc-L-β-methylisoleucine onto a growing peptide chain on a resin support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Fmoc-L-β-methylisoleucine

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvent: Dichloromethane (DCM)

  • Solid-phase synthesis vessel with a filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final wash with DMF (3 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-L-β-methylisoleucine (3 equivalents relative to resin loading), HATU or COMU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered amino acids, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Monitoring the Coupling: A Kaiser test can be performed to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

Protocol 2: Automated Solid-Phase Peptide Synthesis of a Peptide Containing Fmoc-L-β-methylisoleucine

This protocol provides a general guideline for automated synthesis. Specific parameters will need to be optimized based on the synthesizer model and the peptide sequence.

Materials and System Preparation:

  • Automated peptide synthesizer

  • Pre-loaded resin appropriate for the desired C-terminus

  • Fmoc-L-β-methylisoleucine and other required Fmoc-amino acids

  • Coupling reagents (e.g., HATU, COMU, or DIC/Oxyma) and base (DIPEA) solutions prepared according to the instrument's specifications.

  • Deprotection solution (20% piperidine in DMF)

  • Washing and reaction solvents (DMF, DCM)

Procedure:

  • Sequence Programming: Enter the desired peptide sequence into the synthesizer's software, specifying the position of Fmoc-L-β-methylisoleucine.

  • Reagent Loading: Place the vials containing the amino acids, coupling reagents, and other solutions in their designated positions on the synthesizer.

  • Synthesis Initiation: Start the automated synthesis program. The instrument will perform the following steps for each amino acid coupling, with optimized parameters for the sterically hindered residue:

    • Fmoc Deprotection: The synthesizer will deliver the deprotection solution for a specified time (e.g., a standard two-part deprotection cycle).

    • Washing: The resin is automatically washed with DMF and DCM.

    • Amino Acid Delivery and Activation: The synthesizer will deliver the Fmoc-L-β-methylisoleucine solution and the activation mixture to the reaction vessel. For sterically hindered amino acids, the software may allow for a longer pre-activation time.

    • Coupling: The coupling reaction will proceed for a pre-programmed duration. For Fmoc-L-β-methylisoleucine, a longer coupling time or a double coupling protocol should be programmed. Some synthesizers also offer microwave heating options to enhance coupling efficiency for difficult residues.[1]

    • Washing: The resin is washed to remove excess reagents.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed. This is typically a manual step performed outside the synthesizer using a cleavage cocktail (e.g., Trifluoroacetic acid, water, and triisopropylsilane).

Visualizations

Manual_SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling Reaction (2-4 hours) Washing1->Coupling Activation Amino Acid Activation (Fmoc-L-b-methylisoleucine + Coupling Reagent + Base) Activation->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Start Next Cycle or Final Cleavage Washing2->Next_Cycle

Manual SPPS Workflow for this compound

Automated_SPPS_Workflow Start Start: Program Sequence & Load Reagents Cycle Automated Cycle Start->Cycle Deprotection Fmoc Deprotection Cycle->Deprotection 1. Washing1 Washing Deprotection->Washing1 2. Coupling Amino Acid Delivery, Activation & Coupling Washing1->Coupling 3. Washing2 Washing Coupling->Washing2 4. End_Cycle End of Cycle Washing2->End_Cycle 5. End_Cycle->Cycle Repeat for next amino acid Cleavage Manual Cleavage & Deprotection End_Cycle->Cleavage Final Cycle

Automated SPPS Workflow for this compound

Logical_Comparison cluster_manual Manual Synthesis cluster_automated Automated Synthesis Manual High Flexibility Operator Dependent Lower Throughput Manual_Pros Pros: - Cost-effective for small scale - Adaptable protocols Manual->Manual_Pros Manual_Cons Cons: - Time-consuming - Potential for human error Manual->Manual_Cons Automated High Reproducibility High Throughput Optimized Reagent Use Automated_Pros Pros: - Consistent results - Faster for multiple peptides Automated->Automated_Pros Automated_Cons Cons: - Higher initial investment - Less flexible for on-the-fly changes Automated->Automated_Cons Synthesis_Choice Choice of Synthesis Method for This compound Synthesis_Choice->Manual Synthesis_Choice->Automated

Manual vs. Automated Synthesis: Key Differences

Conclusion

Both manual and automated solid-phase peptide synthesis are viable methods for the incorporation of the sterically hindered amino acid Fmoc-L-β-methylisoleucine. Manual synthesis offers greater flexibility and is well-suited for small-scale research and development where protocol optimization is key. In contrast, automated synthesis provides superior reproducibility, higher throughput, and reduced hands-on time, making it the preferred choice for the synthesis of multiple peptides or longer, more complex sequences for drug development pipelines.[2][3] The successful incorporation of challenging residues like Fmoc-L-β-methylisoleucine relies on the careful optimization of coupling conditions, including the choice of potent coupling reagents and potentially longer reaction times or double coupling strategies.

References

Application Notes and Protocols for Coupling Fmoc-L-β-methylisoleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as Fmoc-L-β-methylisoleucine, into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge. The bulky side chain of β-methylisoleucine can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete coupling reactions, lower yields, and potential racemization. This document provides a detailed overview of recommended coupling reagents, protocols, and strategies to effectively incorporate Fmoc-L-β-methylisoleucine in SPPS, ensuring high purity and yield of the final peptide.

Challenges in Coupling Sterically Hindered Amino Acids

The primary challenge in coupling β-branched amino acids like isoleucine and its derivatives is steric hindrance.[1] This hindrance can lead to:

  • Slow reaction kinetics: The bulky side chain physically blocks the reactive centers, slowing down the rate of peptide bond formation.

  • Incomplete coupling: Standard coupling protocols may not be sufficient to drive the reaction to completion, resulting in deletion sequences in the final peptide.[2]

  • Racemization: Harsh or prolonged reaction conditions required to overcome steric hindrance can increase the risk of epimerization at the α-carbon of the activated amino acid.[3][4]

To overcome these challenges, the choice of coupling reagent and reaction conditions is critical.

Recommended Coupling Reagents and Conditions

For the efficient coupling of Fmoc-L-β-methylisoleucine, the use of highly reactive coupling reagents is recommended. The following table summarizes the performance of various coupling reagents, with data extrapolated from studies on other sterically hindered and β-branched amino acids.

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
Coupling Reagent/MethodClassTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU/DIPEA or Collidine Aminium/Uronium Salt95 - 99LowHighly efficient for hindered couplings with rapid reaction times.[5][6] The use of collidine as a base can further reduce racemization.
HCTU/DIPEA or Collidine Aminium/Uronium Salt90 - 98LowA reliable and widely used reagent, slightly less reactive than HATU but still very effective for difficult couplings.
PyAOP/DIPEA or Collidine Phosphonium (B103445) Salt90 - 98LowParticularly effective for coupling N-methylated and other sterically demanding amino acids.
COMU/DIPEA or Collidine Aminium/Uronium Salt95 - 99Very LowA modern, highly efficient, and safer alternative to benzotriazole-based reagents, with excellent performance in microwave-assisted SPPS.[7]
DIC/OxymaPure Carbodiimide/Additive92 - 97Very LowOxymaPure is a non-explosive additive that significantly enhances coupling efficiency and suppresses racemization, making this combination a safe and effective choice.[8]

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-L-β-methylisoleucine using recommended high-efficiency reagents. These protocols are based on a standard 0.1 mmol synthesis scale.

Protocol 1: HATU-Mediated Coupling

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-L-β-methylisoleucine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-L-β-methylisoleucine (4 eq.), HATU (3.9 eq.), and DIPEA or Collidine (8 eq.) in DMF.

    • Pre-activate the mixture by gently agitating for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling (double coupling) with a fresh solution of activated amino acid is recommended.

  • Washing: After complete coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Protocol 2: DIC/OxymaPure-Mediated Coupling

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-L-β-methylisoleucine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In the reaction vessel containing the deprotected resin, add Fmoc-L-β-methylisoleucine (4 eq.) and OxymaPure (4 eq.).

    • Add sufficient DMF to dissolve the solids and ensure proper mixing.

    • Add DIC (4 eq.) to the reaction vessel.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Activation of Fmoc-L-β-methylisoleucine (e.g., HATU/DIPEA) Activation->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Washing2 Washing (DMF, DCM) Monitoring->Washing2 Negative NextCycle Next Amino Acid Cycle Washing2->NextCycle Cleavage Final Cleavage and Deprotection Washing2->Cleavage Final Cycle NextCycle->Deprotection Purification Peptide Purification Cleavage->Purification End End: Pure Peptide Purification->End

Caption: General workflow for SPPS incorporating a sterically hindered amino acid.

Activation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_final_step Final Step FmocAA Fmoc-AA-COOH Carboxylate Fmoc-AA-COO⁻ FmocAA->Carboxylate + Base HATU HATU Base Base (e.g., DIPEA) ActivatedEster OAt-Active Ester Carboxylate->ActivatedEster + HATU PeptideBond Fmoc-AA-CO-NH-Peptide-Resin ActivatedEster->PeptideBond + H₂N-Peptide-Resin PeptideResin H₂N-Peptide-Resin

Caption: Simplified activation mechanism of an Fmoc-amino acid using HATU.

Decision_Tree Start Coupling Fmoc-L-β-methylisoleucine? StandardConditions Use High-Efficiency Reagent (HATU, HCTU, COMU, or PyAOP) Start->StandardConditions KaiserTest Kaiser Test after Coupling StandardConditions->KaiserTest Result Result KaiserTest->Result Positive Positive Result (Incomplete Coupling) Result->Positive Free Amines Detected Negative Negative Result (Complete Coupling) Result->Negative No Free Amines Recouple Double Couple with Fresh Reagents Positive->Recouple ModifyConditions Consider Modified Conditions: - Increased Temperature - Longer Reaction Time - Alternative Solvent Positive->ModifyConditions Proceed Proceed to Next Cycle Negative->Proceed Recouple->KaiserTest

Caption: Decision tree for optimizing the coupling of a hindered amino acid.

Conclusion

The successful incorporation of Fmoc-L-β-methylisoleucine in SPPS is achievable with the careful selection of coupling reagents and optimized protocols. The use of high-efficiency aminium/uronium or phosphonium salt-based reagents, such as HATU, HCTU, COMU, or PyAOP, is strongly recommended. Monitoring the reaction progress with methods like the Kaiser test and being prepared to perform a second coupling are crucial steps to ensure high yields and purity of the final peptide. By following the guidelines and protocols outlined in this document, researchers can effectively overcome the challenges associated with this sterically hindered amino acid.

References

Application Notes and Protocols: Standard Fmoc-L-β-methylisoleucine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from L-β-methylisoleucine, a sterically hindered β-branched amino acid. The protocols outlined are designed to ensure efficient and complete Fmoc removal, which is crucial for the successful solid-phase peptide synthesis (SPPS) of peptides containing this and other sterically challenging residues.

The bulky nature of L-β-methylisoleucine can impede the access of the base used for deprotection, potentially leading to incomplete Fmoc removal and the formation of deletion peptide impurities. The following sections detail standard and optimized protocols to mitigate these challenges, along with methods to monitor the deprotection reaction.

Data Summary: Comparison of Deprotection Conditions for Sterically Hindered Amino Acids

While specific quantitative data for the deprotection of Fmoc-L-β-methylisoleucine is not extensively available in the literature, the following table summarizes typical deprotection conditions and their efficacy for other sterically hindered amino acids, which can be applied to L-β-methylisoleucine. The choice of deprotection conditions can significantly impact the yield and purity of the final peptide.

Deprotection Reagent/ConditionConcentrationTypical Reaction TimeTemperatureEfficacy for Hindered ResiduesPotential Side Reactions
Standard Piperidine (B6355638) 20% (v/v) in DMF2 x 10-20 minRoom Temp.Often incomplete for highly hindered residues.Aspartimide formation, diketopiperazine formation.
DBU/Piperidine 2% DBU, 2% Piperidine (v/v) in DMF2 x 5-7 minRoom Temp.Highly effective for rapid and complete deprotection.[1][2]Increased risk of aspartimide formation with sensitive sequences.[2]
4-Methylpiperidine (4-MP) 20% (v/v) in DMF2 x 10-20 minRoom Temp.Similar to piperidine, may offer slight advantages in some cases.Similar to piperidine.
Microwave-Assisted 20% Piperidine (v/v) in DMF2 x 30 sec - 3 minUp to 80-90°CVery high efficiency, significantly reduces reaction time.[3][4][5]Requires specialized equipment; careful control of temperature is necessary to avoid side reactions.

Experimental Protocols

The following are detailed protocols for the deprotection of Fmoc-L-β-methylisoleucine. It is recommended to perform a preliminary small-scale test to determine the optimal conditions for a specific peptide sequence.

Protocol 1: Standard Piperidine Deprotection

This is the most common method for Fmoc deprotection but may require extended reaction times for sterically hindered residues.

Materials:

  • Fmoc-peptidyl-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-peptidyl-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture at room temperature for 20 minutes.

  • Second Deprotection: Drain the deprotection solution and add a fresh portion of the 20% piperidine in DMF solution. Agitate for an additional 20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.[6][7][8][9] If the test is negative, repeat the deprotection steps.

Protocol 2: Optimized DBU/Piperidine Deprotection

This protocol is recommended for highly hindered amino acids where standard conditions may be insufficient. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that accelerates Fmoc removal.[2]

Materials:

  • Fmoc-peptidyl-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine, reagent grade

  • Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[1]

Procedure:

  • Resin Swelling: Swell the Fmoc-peptidyl-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add the DBU/piperidine solution. Agitate the mixture for 5-7 minutes at room temperature.

  • Second Deprotection: Drain the solution and repeat the deprotection with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.

  • Confirmation: Perform a Kaiser test to confirm complete deprotection.[6][7][8][9]

Protocol 3: Microwave-Assisted Deprotection

Microwave energy can significantly accelerate the deprotection of sterically hindered amino acids.[3][4][5] This protocol requires a dedicated microwave peptide synthesizer.

Materials:

  • Fmoc-peptidyl-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-peptidyl-resin in DMF inside the reaction vessel of the microwave synthesizer.

  • Microwave Deprotection: Add the 20% piperidine in DMF solution. Apply microwave irradiation at a power and temperature recommended by the instrument manufacturer (e.g., up to 80°C) for a period of 30 seconds to 3 minutes.[10]

  • Second Microwave Deprotection: Drain the solution and repeat the microwave-assisted deprotection with fresh reagent.

  • Washing: Following the final deprotection cycle, perform the automated washing protocol with DMF.

  • Confirmation: Automated monitoring of the UV absorbance of the effluent for the dibenzofulvene-piperidine adduct can be used to assess the completion of the deprotection. A manual Kaiser test can also be performed.

Protocol 4: Kaiser Test (Ninhydrin Test) for Confirmation of Deprotection

The Kaiser test is a highly sensitive qualitative method to detect the presence of free primary amines on the resin after deprotection.[6][7][8][9]

Materials:

  • Resin sample (a few beads)

  • Kaiser Test Reagent A: 0.5 g ninhydrin (B49086) in 10 mL ethanol.[8]

  • Kaiser Test Reagent B: 0.4 mL of 0.001 M potassium cyanide (KCN) in 20 mL pyridine.[8]

  • Kaiser Test Reagent C: 20 g phenol (B47542) in 10 mL ethanol.

  • Small test tube

  • Heating block or water bath (100-110°C)

Procedure:

  • Place a small sample of the washed and dried resin beads into a small test tube.

  • Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color:

    • Positive Result (Deprotection Complete): The beads and/or the solution turn a deep blue, indicating the presence of free primary amines.[7][8]

    • Negative Result (Deprotection Incomplete): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.[6]

Visualizations

Fmoc Deprotection Mechanism

The following diagram illustrates the base-catalyzed β-elimination mechanism for the removal of the Fmoc protecting group.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Base Base Base (e.g., Piperidine) Base->Proton_Abstraction DBF_Adduct DBF-Base Adduct Base->DBF_Adduct Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Dibenzofulvene Dibenzofulvene (DBF) Elimination->Dibenzofulvene Free_Amine H2N-Peptide-Resin Elimination->Free_Amine + CO2 Dibenzofulvene->DBF_Adduct + Base

Caption: Mechanism of Fmoc deprotection by a base.

Experimental Workflow for Fmoc Deprotection

This diagram outlines the general workflow for the deprotection of an Fmoc-protected amino acid on a solid support.

Deprotection_Workflow Start Start: Fmoc-Peptidyl-Resin Swell 1. Swell Resin in DMF Start->Swell Add_Deprotection_Reagent 2. Add Deprotection Solution (e.g., 20% Piperidine/DMF) Swell->Add_Deprotection_Reagent Agitate 3. Agitate at Room Temperature Add_Deprotection_Reagent->Agitate Drain_Repeat 4. Drain and Repeat Deprotection Agitate->Drain_Repeat Wash 5. Wash Resin with DMF Drain_Repeat->Wash Kaiser_Test 6. Perform Kaiser Test Wash->Kaiser_Test Positive Positive (Blue Color) Deprotection Complete Kaiser_Test->Positive Yes Negative Negative (Yellow/Colorless) Deprotection Incomplete Kaiser_Test->Negative No End Proceed to Next Coupling Step Positive->End Negative->Add_Deprotection_Reagent Repeat Steps 2-5

Caption: General workflow for Fmoc deprotection.

References

Application Notes and Protocols for the Incorporation of Fmoc-L-β-methylisoleucine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and peptide engineering. These modifications can enhance proteolytic stability, modulate receptor binding affinity, and introduce novel structural constraints. Fmoc-L-β-methylisoleucine, a sterically hindered β-branched amino acid, presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS). Its bulky nature can lead to incomplete coupling reactions and aggregation of the growing peptide chain.[1][2]

These application notes provide a comprehensive guide to efficiently incorporate Fmoc-L-β-methylisoleucine into peptide sequences using Fmoc-based SPPS. We will detail optimized protocols, recommend high-efficiency coupling reagents, and discuss strategies to mitigate common synthetic challenges. Additionally, we will explore the potential biological implications of introducing β-methylisoleucine, with a focus on the development of novel antimicrobial peptides.

Challenges in Incorporating Fmoc-L-β-methylisoleucine

The primary challenges associated with the use of Fmoc-L-β-methylisoleucine in SPPS are:

  • Steric Hindrance: The β-methyl group, in addition to the side chain, significantly increases the steric bulk around the α-carbon, impeding the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can result in slow and incomplete coupling reactions.

  • Peptide Aggregation: Sequences rich in hydrophobic and β-branched amino acids, such as β-methylisoleucine, have a high propensity to form inter- and intramolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[3] This aggregation can physically block reactive sites on the resin-bound peptide, further reducing coupling efficiency.[4]

Strategies for Efficient Incorporation

To overcome these challenges, a combination of optimized coupling protocols and strategic reagent selection is crucial.

High-Efficiency Coupling Reagents

Standard coupling reagents may not be sufficient to drive the acylation with Fmoc-L-β-methylisoleucine to completion. The use of more potent uronium/aminium or phosphonium (B103445) salt-based coupling reagents is highly recommended. These reagents rapidly form highly reactive activated esters, promoting efficient amide bond formation even with sterically hindered residues.[5][6]

Coupling ReagentChemical NameKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateConsidered one of the most efficient activators, excellent for difficult couplings.[1]
HCTU O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHighly efficient and a more cost-effective alternative to HATU, producing peptides of very similar purity.[7]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateEffective for sterically hindered couplings.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh efficiency and a safer alternative to HOBt/HOAt-based reagents.

Table 1. Recommended Coupling Reagents for Fmoc-L-β-methylisoleucine.

Optimized Coupling Conditions

In addition to potent coupling reagents, optimizing the reaction conditions is critical for success:

  • Extended Coupling Times: Due to the slower reaction kinetics, extending the coupling time to 2-4 hours is often necessary to ensure the reaction proceeds to completion.[8]

  • Double Coupling: Performing the coupling step twice with a fresh portion of activated Fmoc-L-β-methylisoleucine can significantly improve the yield.

  • Elevated Temperature: Increasing the reaction temperature (e.g., to 50°C) can enhance the reaction rate. However, this should be done with caution as it can also increase the risk of racemization, especially with sensitive amino acids like cysteine and histidine.[9][10]

  • Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS. In cases of severe aggregation, the addition of a chaotropic agent or a solvent mixture with N-methyl-2-pyrrolidone (NMP) may be beneficial.

Experimental Protocols

The following protocols provide a general framework for the manual incorporation of Fmoc-L-β-methylisoleucine into a peptide sequence on a 0.1 mmol scale.

Materials
  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-L-β-methylisoleucine

  • Other required Fmoc-protected amino acids

  • Coupling reagent (HATU, HCTU, or PyBOP)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel

  • Shaker

Protocol 1: Standard Coupling with HATU
  • Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-L-β-methylisoleucine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Shake at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, proceed to a second coupling.

  • Double Coupling (if necessary): Repeat steps 3-5.

  • Chain Elongation: Continue with the synthesis of the peptide sequence by repeating the deprotection and coupling steps for the subsequent amino acids.

Protocol 2: Coupling with HCTU

Follow the same procedure as Protocol 1, substituting HCTU (3.9 eq.) for HATU.

Quantitative Data Summary

The following table summarizes expected coupling efficiencies for sterically hindered amino acids using different coupling reagents. While specific data for Fmoc-L-β-methylisoleucine is not widely published, these values for similar challenging couplings provide a useful benchmark.

Coupling ReagentPeptide Sequence ContextCoupling TimeCrude Purity (%)Reference
HATUDifficult Sequence (ACP 65-74)5 min~95[7]
HCTUDifficult Sequence (ACP 65-74)5 min~95[7]
PyBOPDifficult Sequence (ACP 65-74)5 min<90[7]
TBTUDifficult Sequence (ACP 65-74)5 min<90[7]

Table 2. Comparative Coupling Efficiencies for a Difficult Peptide Sequence.

Workflow for Incorporating Fmoc-L-β-methylisoleucine in SPPS

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Activation Amino Acid Activation (Fmoc-L-β-methylisoleucine + Coupling Reagent + DIPEA in DMF) Wash1->Activation Coupling Coupling (2-4 hours) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest DoubleCoupling Double Coupling KaiserTest->DoubleCoupling Positive NextAA Couple Next Amino Acid KaiserTest->NextAA Negative Cleavage Final Cleavage and Deprotection (TFA/TIS/H2O) KaiserTest->Cleavage Last Amino Acid DoubleCoupling->Coupling NextAA->Deprotection NextAA->Cleavage Last Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis End End: Purified Peptide Analysis->End

Figure 1. A generalized workflow for the incorporation of Fmoc-L-β-methylisoleucine in SPPS.

Application Example: Antimicrobial Peptides

The incorporation of β-amino acids is a known strategy to enhance the proteolytic stability and biological activity of antimicrobial peptides (AMPs). Many AMPs exert their effect by disrupting the bacterial cell membrane. However, some AMPs can also translocate into the cytoplasm and interact with intracellular targets, thereby inhibiting essential cellular processes such as DNA replication, protein synthesis, or cell wall synthesis.[4]

Potential Signaling Pathway Involvement

While the primary mechanism of many AMPs is membrane disruption, there is growing evidence for their interaction with intracellular signaling pathways. For instance, some AMPs can inhibit bacterial histidine kinases, which are key components of two-component signal transduction systems that regulate various cellular responses to environmental stimuli. By inhibiting these kinases, the peptide can disrupt essential bacterial processes.

Below is a conceptual diagram illustrating how an AMP containing β-methylisoleucine might disrupt a bacterial signaling pathway.

AMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular AMP AMP with β-methylisoleucine HistidineKinase Histidine Kinase (Sensor) AMP->HistidineKinase Binding and Inhibition Membrane Phosphorylation Phosphorylation HistidineKinase->Phosphorylation Autophosphorylation (Blocked) ResponseRegulator Response Regulator GeneExpression Downstream Gene Expression ResponseRegulator->GeneExpression Transcriptional Regulation (Altered) Phosphorylation->ResponseRegulator Phosphotransfer (Blocked) Inhibition Inhibition of Cellular Processes GeneExpression->Inhibition

Figure 2. Hypothetical inhibition of a bacterial two-component signaling system by an AMP.

Conclusion

The successful incorporation of Fmoc-L-β-methylisoleucine into peptide sequences requires careful consideration of the inherent synthetic challenges. By employing high-efficiency coupling reagents, optimizing reaction conditions, and utilizing appropriate monitoring techniques, researchers can effectively synthesize peptides containing this sterically demanding amino acid. The unique properties conferred by β-methylisoleucine, such as enhanced proteolytic stability, make it a valuable tool in the design of novel therapeutic peptides, including next-generation antimicrobial agents. The protocols and strategies outlined in these application notes provide a solid foundation for the successful synthesis and exploration of β-methylisoleucine-containing peptides.

References

Application Notes and Protocols for the Use of Fmoc-L-β-methylisoleucine in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-β-methylisoleucine is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of complex bioactive peptides and peptidomimetics. The incorporation of this unnatural amino acid can significantly enhance the therapeutic potential of peptides by improving their conformational stability, proteolytic resistance, and binding affinity to target molecules. These application notes provide detailed protocols and data for the synthesis of two classes of potent bioactive peptides, tubulysin (B8622420) and izenamide analogs, utilizing Fmoc-L-β-methylisoleucine.

Key Applications

The unique structural features of Fmoc-L-β-methylisoleucine make it an invaluable reagent in drug discovery and development. Its application extends to the synthesis of peptides with a wide range of biological activities, including:

  • Anticancer Agents: The synthesis of highly potent tubulysin analogs, which inhibit tubulin polymerization, has been a significant application.[1]

  • Enzyme Inhibitors: Fmoc-L-β-methylisoleucine is a component in the synthesis of izenamides, which are potent inhibitors of the aspartic protease cathepsin D.[2]

  • Metabolic Stability: The β-methylation of the isoleucine residue can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.

  • Conformational Constraint: The steric bulk of the β-methyl group can restrict the conformational freedom of the peptide, leading to a more defined three-dimensional structure that can enhance binding to biological targets.

Data Presentation

Table 1: Representative Yields in Solid-Phase Peptide Synthesis (SPPS)
Peptide LengthSynthesis ScaleTypical Crude Yield (%)Purity after HPLC (%)Reference
10-mer0.1 mmol45-65%>95%[3][4]
29-mer0.1 mmol>45%>95%[3]
42-mer0.1 mmol~25%>95%[3]

Note: Yields are sequence-dependent and can be influenced by coupling efficiency at each step. The use of sterically hindered amino acids like Fmoc-L-β-methylisoleucine may necessitate optimized coupling protocols to achieve these yields.

Table 2: Bioactivity of Izenamide Analogs (Cathepsin D Inhibition)
CompoundStructure ModificationCathepsin D Inhibition (%) at 0.5 µMCathepsin D Inhibition (%) at 1.0 µM
Izenamide ANatural Product7592
Izenamide BNatural Product7189
Izenamide C Variant (7)Statine-incorporated8598
18-epi-Izenamide B Variant (8)Unnatural D-Ala8295

Data adapted from a study on the structure-activity relationship of izenamides.[5]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-β-methylisoleucine

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.

1. Resin Preparation and Swelling:

  • Place Rink Amide resin (e.g., 0.1 mmol scale, with a loading capacity of 0.5-0.8 mmol/g) in a fritted syringe reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL).

  • Swell the resin in DMF for at least 1 hour at room temperature.[6]

2. Fmoc Deprotection:

  • Drain the DMF from the swelled resin.

  • Add a solution of 20% piperidine (B6355638) in DMF (10 mL) to the resin.

  • Agitate the mixture at room temperature for 5 minutes. Drain the solution.

  • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine and the Fmoc-adduct.[7]

3. Amino Acid Coupling (Incorporation of Fmoc-L-β-methylisoleucine):

  • In a separate vial, dissolve Fmoc-L-β-methylisoleucine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature. Due to the steric hindrance of Fmoc-L-β-methylisoleucine, a double coupling is recommended. The first coupling should proceed for 2-4 hours.

  • Monitor the coupling reaction using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.

  • If the Kaiser test is positive (blue beads), drain the solution, wash with DMF (3 x 10 mL), and perform a second coupling with a freshly prepared activated Fmoc-L-β-methylisoleucine solution for another 2-4 hours.[8]

  • After complete coupling, wash the resin with DMF (3 x 10 mL) and then dichloromethane (B109758) (DCM) (3 x 10 mL).

4. Subsequent Amino Acid Couplings:

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (5 x 10 mL) and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

6. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9]

  • Collect the fractions containing the desired peptide and confirm the molecular weight by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualizations

tubulin_polymerization_inhibition cluster_tubulin Tubulin Dynamics cluster_inhibition Inhibition by Tubulysin Analog Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Inhibited_Complex Tubulin-Tubulysin Complex Tubulin Dimer->Inhibited_Complex Microtubule->Tubulin Dimer Depolymerization Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule->Cell_Cycle_Arrest Disruption of Mitotic Spindle Tubulysin_Analog Tubulysin Analog (containing β-methylisoleucine) Tubulysin_Analog->Inhibited_Complex Inhibited_Complex->Microtubule Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Tubulin Polymerization Inhibition by Tubulysin Analogs.

cathepsin_d_inhibition cluster_enzyme Cathepsin D Activity cluster_inhibitor Inhibition by Izenamide Analog Cathepsin_D Cathepsin D (Aspartic Protease) Products Cleaved Peptides Cathepsin_D->Products Proteolytic Cleavage Active_Site Active Site (Asp33, Asp231) Inhibited_Enzyme Cathepsin D-Izenamide Complex (Inactive) Cathepsin_D->Inhibited_Enzyme Substrate Protein Substrate Substrate->Cathepsin_D Binding to Active Site Substrate->Inhibited_Enzyme Binding Prevented Izenamide_Analog Izenamide Analog (containing β-methylisoleucine) Izenamide_Analog->Inhibited_Enzyme Inhibited_Enzyme->Products Inhibition of Cleavage

Caption: Mechanism of Cathepsin D Inhibition by Izenamide Analogs.

References

Application Notes and Protocols: Modifying Proteins with Fmoc-L-β-Methylisoleucine for Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the application of Fmoc-L-β-methylisoleucine in protein modification for functional studies. It includes detailed protocols for solid-phase peptide synthesis and in vitro functional assays, alongside a summary of quantitative data and illustrative diagrams to clarify complex processes.

Application Notes

The incorporation of non-natural amino acids into proteins is a powerful strategy for probing and modulating their function. Fmoc-L-β-methylisoleucine, a derivative of the natural amino acid isoleucine, introduces a methyl group at the β-position of its side chain. This modification imparts unique structural and functional properties to the resulting peptides and proteins.

Key Advantages of Incorporating L-β-Methylisoleucine:

  • Conformational Constraint: The additional methyl group provides significant steric hindrance, which restricts the conformational freedom of the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns and helical folds.

  • Enhanced Proteolytic Stability: The steric bulk of the β-methyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the modified peptide.

  • Modulation of Receptor Binding and Activity: By altering the peptide's conformation, the introduction of L-β-methylisoleucine can enhance its binding affinity and selectivity for its target receptor. This can lead to increased potency and altered signaling outcomes.

  • Probing Structure-Activity Relationships (SAR): Systematically replacing natural amino acids with L-β-methylisoleucine allows researchers to investigate the role of specific residues and their conformations in mediating biological activity.

These properties make Fmoc-L-β-methylisoleucine a valuable tool in drug discovery and development, particularly for the design of peptide-based therapeutics with improved pharmacological profiles.

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide incorporating L-β-methylisoleucine using Fmoc-based solid-phase chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-β-methylisoleucine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Dichloromethane (DCM)

  • DMF

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (beads turn blue), repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Incorporation of Fmoc-L-β-Methylisoleucine: Follow the standard coupling procedure (step 3). Due to the increased steric hindrance, a double coupling or extended reaction time may be required for complete incorporation.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).

Protocol for In Vitro Functional Assay

This protocol outlines a general cell-based assay to evaluate the functional activity of the modified peptide on a G-protein coupled receptor (GPCR).

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Wild-type and modified peptides.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • cAMP detection kit (e.g., HTRF or ELISA-based).

  • 96-well or 384-well plates.

Procedure:

  • Cell Seeding: Seed the HEK293 cells into the appropriate microplate at a density that allows for optimal cell growth.

  • Peptide Stimulation:

    • Prepare serial dilutions of the wild-type and modified peptides in assay buffer.

    • Remove the cell culture medium and add the peptide solutions to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximal efficacy) for each peptide.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data comparing a wild-type peptide to its L-β-methylisoleucine-modified analog.

ParameterWild-Type PeptideL-β-Methylisoleucine Modified Peptide
Binding Affinity (Ki, nM) 10.53.2
Functional Potency (EC50, nM) 5.81.5
Proteolytic Half-life (t1/2, min) 2595

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Functional Assay start Resin Preparation deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling cleavage Cleavage & Deprotection deprotection->cleavage coupling->deprotection Repeat mod_coupling Fmoc-L-b-methylisoleucine Coupling coupling->mod_coupling mod_coupling->deprotection purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry purification->analysis peptide_treatment Peptide Stimulation analysis->peptide_treatment cell_culture Cell Culture cell_culture->peptide_treatment signal_detection Signal Detection (cAMP) peptide_treatment->signal_detection data_analysis Data Analysis (EC50) signal_detection->data_analysis

Caption: Experimental workflow from synthesis to functional analysis.

signaling_pathway peptide Modified Peptide receptor GPCR peptide->receptor Binds g_protein G Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulates cAMP cAMP adenylyl_cyclase->cAMP Produces pka Protein Kinase A cAMP->pka Activates response Cellular Response pka->response Phosphorylates

Caption: A typical GPCR signaling pathway activated by a modified peptide.

logical_relationship cluster_changes Physicochemical Changes cluster_outcomes Functional Outcomes modification L-β-Methylisoleucine Incorporation steric_hindrance Increased Steric Hindrance modification->steric_hindrance conformational_rigidity Conformational Rigidity steric_hindrance->conformational_rigidity stability Enhanced Proteolytic Stability conformational_rigidity->stability affinity Improved Binding Affinity conformational_rigidity->affinity potency Increased Potency affinity->potency

Caption: Logical relationship between modification and functional outcomes.

Troubleshooting & Optimization

Technical Support Center: Overcoming Slow Coupling of Fmoc-L-β-methylisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the slow coupling of the sterically hindered amino acid, Fmoc-L-β-methylisoleucine, during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-L-β-methylisoleucine so slow?

The slow coupling kinetics of Fmoc-L-β-methylisoleucine are primarily due to steric hindrance. The presence of a methyl group on the β-carbon, in addition to the bulk of the isoleucine side chain and the Fmoc protecting group, sterically shields the α-amino group of the preceding amino acid on the resin, making it difficult for the activated carboxyl group of the incoming Fmoc-L-β-methylisoleucine to approach and form a peptide bond.

Q2: My standard coupling protocol with HBTU/DIPEA is giving low yields for Fmoc-L-β-methylisoleucine. What is the first thing I should try?

For sterically hindered amino acids like Fmoc-L-β-methylisoleucine, standard coupling reagents like HBTU are often less effective.[1] The first and most recommended step is to switch to a more potent coupling reagent. Urinium-based reagents such as HATU or COMU, or phosphonium-based reagents like PyAOP or PyBOP, are known to be more efficient for such "difficult" couplings.[1][2] HATU, in particular, is often cited for its superior performance in challenging syntheses.[3]

Q3: Is a double coupling necessary for Fmoc-L-β-methylisoleucine?

A double coupling strategy is a highly effective method to improve the yield for sterically hindered residues. If a single coupling with a potent reagent still results in an incomplete reaction (as indicated by a positive Kaiser test or other monitoring methods), performing a second coupling is a standard and recommended procedure. This ensures that the coupling reaction goes to completion before proceeding to the next amino acid in the sequence.

Q4: Can I increase the temperature to improve the coupling efficiency?

Yes, increasing the reaction temperature can significantly enhance the coupling rate for sterically hindered amino acids. Microwave-assisted SPPS, which utilizes elevated temperatures, is a powerful technique for driving difficult couplings to completion quickly and efficiently.[4][5] Even with conventional heating, raising the temperature to 40-60°C can improve yields, though this should be done with caution to minimize the risk of side reactions like racemization.[6]

Q5: What are the potential side reactions associated with the slow coupling of Fmoc-L-β-methylisoleucine?

The primary side reaction of concern is the formation of deletion sequences, where the Fmoc-L-β-methylisoleucine fails to couple, and the subsequent amino acid is added instead. Prolonged coupling times, especially at elevated temperatures or with strong bases, can also increase the risk of racemization of the activated amino acid.[2]

Troubleshooting Guide: Incomplete Coupling of Fmoc-L-β-methylisoleucine

If you are experiencing incomplete coupling of Fmoc-L-β-methylisoleucine, follow this troubleshooting workflow:

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU, PyAOP) start->reagent check Monitor Coupling Completion reagent->check Re-run Coupling double_couple Perform a Double Coupling microwave Utilize Microwave-Assisted SPPS or Increase Temperature double_couple->microwave For very difficult couplings double_couple->check Re-run Coupling microwave->check Re-run Coupling check->double_couple Positive Test success Coupling Successful check->success Negative Test cap Cap Unreacted Amines and Proceed check->cap Persistent Positive Test

Caption: Troubleshooting workflow for incomplete coupling.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

While specific quantitative data for Fmoc-L-β-methylisoleucine is limited, the following table summarizes the relative performance of common coupling reagents for other sterically hindered amino acids, such as N-methylated residues. This can serve as a guide for selecting the appropriate reagent.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsRacemization RiskNotes
HATU UriniumVery HighLowOften the reagent of choice for difficult couplings.[1][3]
COMU UriniumVery HighLowA safer and highly efficient alternative to benzotriazole-based reagents.[2]
PyAOP PhosphoniumHighLowParticularly effective for coupling N-methyl amino acids.[1]
PyBOP PhosphoniumModerate to HighLowGenerally effective, but may be less efficient than HATU for the most challenging couplings.[3]
HCTU UriniumModerate to HighLowA cost-effective alternative to HATU.
HBTU UriniumModerateModerateMay be less effective for highly hindered couplings compared to HATU.[1]
DIC/HOBt CarbodiimideLow to ModerateModerateGenerally not recommended for highly hindered amino acids as a first choice.

Experimental Protocols

Protocol 1: Standard Coupling with HATU

This protocol is recommended as the first approach for coupling Fmoc-L-β-methylisoleucine.

G cluster_preactivation Pre-activation dissolve Dissolve Fmoc-L-β-methylisoleucine (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF mix Mix at room temperature for 5 minutes dissolve->mix add_to_resin Add activated amino acid solution to the resin mix->add_to_resin resin_prep Swell and deprotect resin-bound peptide resin_prep->add_to_resin couple Shake at room temperature for 1-2 hours add_to_resin->couple wash Wash resin with DMF couple->wash

Caption: Standard HATU coupling workflow.

Methodology:

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) and perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Activation: In a separate vessel, dissolve Fmoc-L-β-methylisoleucine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the solution to pre-activate for 5 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Shake the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to Protocol 2.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF.

Protocol 2: Double Coupling

This protocol should be used if the first coupling is incomplete.

Methodology:

  • After the first coupling (Protocol 1, step 4), drain the reaction vessel.

  • Wash the resin with DMF (3 x 1 min).

  • Repeat the activation and coupling steps as described in Protocol 1 (steps 3 and 4).

  • Monitor the coupling completion again using the Kaiser test.

  • If the coupling is still incomplete, consider using microwave-assisted synthesis (Protocol 3) or capping the unreacted amines.

Protocol 3: Microwave-Assisted Coupling

This protocol is highly recommended for difficult couplings to improve efficiency and reduce reaction times.

Methodology:

  • Resin Preparation and Deprotection: Perform resin swelling and Fmoc deprotection as in Protocol 1. Microwave energy can also be used to accelerate deprotection (e.g., 3 minutes at 75°C).[5]

  • Activation: Prepare the activation solution as described in Protocol 1.

  • Coupling: Add the activated amino acid solution to the resin in a microwave-safe reaction vessel.

  • Microwave Irradiation: Perform the coupling in a microwave peptide synthesizer. A typical condition is 5-10 minutes at 75°C.[6]

  • Monitoring and Washing: After the microwave program is complete, monitor the coupling and wash the resin as described in Protocol 1.

References

Common side reactions with Fmoc-L-b-methylisoleucine during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Fmoc-L-β-methylisoleucine. This resource provides troubleshooting guides and frequently asked questions to address common side reactions and challenges encountered during solid-phase peptide synthesis (SPPS).

Troubleshooting Guides

This section offers solutions to specific problems you may encounter when using Fmoc-L-β-methylisoleucine.

Issue 1: Incomplete or Slow Coupling Reactions

The β-branching and steric hindrance of Fmoc-L-β-methylisoleucine can significantly slow down coupling reactions, leading to deletion sequences in your final peptide.

Symptoms:

  • Positive Kaiser test (or other amine test) after a coupling step.

  • Mass spectrometry data showing the presence of peptides missing the β-methylisoleucine residue.

  • Low overall yield of the desired peptide.

Recommended Solutions:

SolutionDetailed ProtocolConsiderations
Optimize Coupling Reagent Utilize highly efficient coupling reagents known to be effective for sterically hindered amino acids. A common choice is a combination of a uronium/phosphonium salt and an additive.HATU and HBTU are highly effective but can be costly. PyBOP is another robust option. Carbodiimides like DIC may be less effective for such hindered residues.
Increase Coupling Time Extend the standard coupling time. For Fmoc-L-β-methylisoleucine, a minimum of 2 hours is recommended. For particularly difficult couplings, this can be extended to 4 hours or overnight.Monitor for potential side reactions like racemization with extended coupling times, although this is less of a concern with urethane-protected amino acids like Fmoc derivatives.
Double Coupling After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated Fmoc-L-β-methylisoleucine.This is a very effective method to drive the reaction to completion but consumes more reagents.
Microwave-Assisted Synthesis If available, use a microwave peptide synthesizer. The elevated temperature can significantly accelerate the coupling reaction.Typical conditions are 2-5 minutes at 75-90°C. Be mindful of potential side reactions at elevated temperatures.

Experimental Protocol: Enhanced Coupling of Fmoc-L-β-methylisoleucine

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.5 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-β-methylisoleucine (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive, proceed with a second coupling (double coupling) by repeating steps 3 and 4.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x).

Issue 2: Peptide Aggregation

Peptides containing the hydrophobic, β-branched Fmoc-L-β-methylisoleucine are prone to aggregation on the solid support, which can block reactive sites and impede both coupling and deprotection steps.

Symptoms:

  • Resin beads clumping together and failing to swell properly.

  • Incomplete Fmoc deprotection, indicated by a negative Kaiser test after the deprotection step.

  • Slow or incomplete coupling of subsequent amino acids.

  • Low solubility of the cleaved peptide in standard purification solvents.[1]

Recommended Solutions:

SolutionDetailed ProtocolConsiderations
Solvent Exchange Replace DMF with N-methylpyrrolidone (NMP) as the primary solvent for both coupling and deprotection steps. NMP has better resin-swelling properties.NMP is more viscous and may require longer washing times.
Chaotropic Salts Add a chaotropic salt, such as LiCl (0.5 M), to the coupling and deprotection solutions. These salts disrupt the hydrogen bonds that lead to aggregation.Ensure the salt is completely dissolved to avoid precipitation.
Backbone Protection If the aggregating sequence is known, consider using pseudoproline dipeptides or Dmb/Hmb-protected amino acids in the preceding residues to disrupt secondary structure formation.This requires planning during the initial peptide design.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with Fmoc-L-β-methylisoleucine during peptide synthesis?

A1: The most common side reactions stem from its sterically hindered nature. These include:

  • Incomplete Coupling: Due to the bulky β-methyl group, the formation of the peptide bond is slower, which can lead to deletion sequences.

  • Peptide Aggregation: As a hydrophobic and β-branched amino acid, it can contribute to the formation of secondary structures on the resin, leading to poor reaction kinetics for both coupling and deprotection.[1]

  • Racemization: Although the Fmoc protecting group generally suppresses racemization, the use of aggressive coupling conditions to overcome steric hindrance can increase the risk.[2] The rate of racemization is typically low, often less than 0.4% per cycle under standard conditions.[2]

Q2: Which coupling reagents are most effective for Fmoc-L-β-methylisoleucine?

A2: For sterically hindered amino acids like Fmoc-L-β-methylisoleucine, uronium or phosphonium-based reagents are generally recommended over carbodiimides.

Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentAdditiveBaseRelative Efficiency for Hindered CouplingNotes
HATU HOAtDIPEAVery HighExcellent for difficult couplings, but can be expensive.
HBTU HOBtDIPEAHighA cost-effective alternative to HATU with good performance.
PyBOP NoneDIPEAHighParticularly effective for β-amino acids and less prone to certain side reactions.
DIC OxymaNoneModerateCan be effective, especially with Oxyma, but may be slower than onium salts.

Q3: Can racemization of Fmoc-L-β-methylisoleucine be a significant issue?

A3: Racemization is generally low for Fmoc-protected amino acids because the urethane-based protecting group prevents the formation of the oxazolone (B7731731) intermediate that is a primary pathway for racemization. However, prolonged exposure to the basic conditions of the coupling reaction, especially with highly activating reagents, can lead to some degree of epimerization. To minimize this risk, it is advisable to use an additive like HOAt or HOBt and to avoid excessively long coupling times when possible.

Q4: How can I monitor the efficiency of Fmoc-L-β-methylisoleucine coupling?

A4: The most common method is the Kaiser test , a colorimetric assay that detects free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction. For a more quantitative assessment, the Fmoc release test can be performed. This involves cleaving the Fmoc group from a small sample of resin and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the incorporation of Fmoc-L-β-methylisoleucine.

TroubleshootingWorkflow start Start: Coupling Fmoc-L-β-methylisoleucine kaiser_test Perform Kaiser Test start->kaiser_test negative Coupling Successful. Proceed to next cycle. kaiser_test->negative Negative (Yellow) positive Incomplete Coupling Detected kaiser_test->positive Positive (Blue) double_couple Perform Double Coupling positive->double_couple Immediate Action kaiser_test_2 Repeat Kaiser Test double_couple->kaiser_test_2 After 2nd Coupling kaiser_test_2->negative persistent_positive Persistent Coupling Issue kaiser_test_2->persistent_positive Still Positive check_aggregation Check for Resin Aggregation (Clumping, Poor Swelling) persistent_positive->check_aggregation Troubleshoot Further aggregation_yes Implement Anti-Aggregation Strategy: - Switch to NMP solvent - Add chaotropic salts (e.g., LiCl) check_aggregation->aggregation_yes Yes aggregation_no Optimize Coupling Conditions: - Use stronger coupling reagent (e.g., HATU) - Increase coupling time - Use microwave assistance check_aggregation->aggregation_no No resynthesize Consider resynthesis of the peptide with optimized protocol. aggregation_yes->resynthesize If severe aggregation_no->resynthesize If issue persists

Caption: A troubleshooting workflow for incomplete coupling of Fmoc-L-β-methylisoleucine.

References

Technical Support Center: Optimizing Peptide Coupling for Sterically Hindered Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency for sterically hindered amino acids?

A1: Low coupling efficiency is primarily caused by two factors:

  • Steric Hindrance: The bulky side chains of amino acids like Valine, Isoleucine, Threonine, and particularly α,α-disubstituted amino acids such as Aib (2-aminoisobutyric acid), physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support, especially with hydrophobic sequences.[1][2] This aggregation can block reactive sites, preventing efficient coupling.

Q2: My standard coupling protocol using a carbodiimide (B86325) like DCC or DIC is failing for a hindered residue. What is the first thing I should change?

A2: Standard carbodiimide reagents (DCC, DIC) are often too slow and inefficient to overcome the high activation energy required for coupling sterically hindered amino acids.[1] The most critical first step is to switch to a more potent coupling reagent. Modern uronium/aminium salts (e.g., HATU, HCTU) or phosphonium (B103445) salts (e.g., PyAOP, PyBOP) are significantly more effective at forming highly reactive activated esters capable of overcoming the steric barrier.[1]

Q3: Which coupling reagents are considered the most powerful for difficult couplings?

A3: For the most challenging couplings involving sterically hindered residues, reagents that form highly reactive 7-aza-1-hydroxybenzotriazole (OAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) esters are preferred.

  • HATU and PyAOP are considered among the most efficient reagents because they generate highly reactive OAt esters.[1][3]

  • Oxyma-based reagents , such as COMU, have also demonstrated superior performance and are considered safer alternatives to benzotriazole-based reagents.[1]

  • For exceptionally difficult couplings, such as between two α,α-disubstituted amino acids (e.g., Aib-Aib), converting the C-terminal amino acid to its acyl fluoride (B91410) is a highly effective strategy.[1][4][5]

Q4: I've switched to a powerful reagent like HATU, but my coupling is still incomplete. What other parameters can I optimize?

A4: If a potent coupling reagent is not sufficient, several other parameters can be adjusted:

  • Double Coupling: This is a common and highly effective method where the coupling reaction is repeated with a fresh solution of activated amino acid and reagents to drive the reaction to completion.[1]

  • Increase Equivalents and Reaction Time: Using a higher excess (from 3-5 to 5-10 equivalents) of the amino acid and coupling reagent, and extending the reaction time (from 1-2 hours to 4-24 hours) can significantly improve yields.[6]

  • Change Solvent: Poor solvation can exacerbate aggregation. Switching from the standard DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or using solvent mixtures (e.g., DCM/DMF/NMP) can disrupt secondary structures and improve reaction kinetics.[7]

  • Elevated Temperature: Carefully increasing the reaction temperature can help disrupt aggregation and provide the necessary energy to overcome the activation barrier. However, this also increases the risk of racemization.

Q5: What is racemization and how can I minimize it during difficult couplings?

A5: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled, leading to the formation of D-amino acid isomers in the peptide. This risk is elevated with highly activated intermediates and prolonged reaction times, which are often necessary for hindered couplings. To suppress racemization:

  • Use Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt), and more effectively, its aza-derivative (HOAt), is a classic strategy.

  • OxymaPure: This additive is an excellent, non-explosive alternative to HOBt/HOAt for suppressing racemization, especially when used with carbodiimide-mediated couplings.[8][9]

  • Pre-activation: Pre-activating the carboxylic acid with the coupling reagent for a short period (1-5 minutes) before adding it to the resin-bound amine can sometimes minimize side reactions.[1] However, for uronium reagents like HATU, it's crucial to add this mixture to the amine promptly to avoid side reactions with the reagent itself.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the coupling of sterically hindered amino acids.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Verified by Ninhydrin (B49086) Test) 1. Insufficiently reactive coupling reagent. 2. Steric hindrance is too great for standard conditions. 3. On-resin peptide aggregation. 4. Poor solvation of peptide-resin.1. Switch Reagent: Upgrade from carbodiimides (DCC/DIC) to a uronium/phosphonium reagent (HATU, HCTU, PyAOP, COMU).[1] 2. Double Couple: Repeat the coupling step with fresh reagents.[1] 3. Increase Equivalents/Time: Use a higher excess of amino acid and reagents (5-10 eq.) and extend the reaction time (up to 24h).[6] 4. Change Solvent: Switch from DMF to NMP or a solvent mixture.[7] 5. Acyl Fluoride: For extreme cases (e.g., Aib-Aib), convert the amino acid to its acyl fluoride.[4][5]
Detection of Deletion Sequences in Final Peptide (Mass Spec) 1. Consistently incomplete coupling at a specific hindered residue. 2. Premature termination of the peptide chain.1. Optimize Protocol: Implement the solutions for "Incomplete Coupling" at the problematic step. 2. Monitor Each Step: Perform a ninhydrin test after each coupling to ensure the reaction has gone to completion before proceeding to the next deprotection step.
Significant Racemization Detected (HPLC/Chiral GC) 1. Over-activation of the carboxylic acid. 2. Prolonged exposure to basic conditions or high temperatures. 3. Use of a coupling reagent without a racemization-suppressing additive.1. Add Suppressor: Ensure an additive like HOAt or OxymaPure is included in the coupling cocktail, especially when using carbodiimides.[8][9] 2. Control Temperature: Avoid excessive heat unless absolutely necessary. 3. Limit Base Exposure: Use a non-nucleophilic base like DIPEA and avoid unnecessarily long reaction times.
Low Yield After Cleavage and Purification 1. Cumulative effect of incomplete couplings throughout the synthesis. 2. Aggregation leading to poor reaction kinetics at multiple steps.1. Systematic Optimization: Re-evaluate the coupling protocol for all hindered residues in the sequence. Consider using a stronger coupling strategy (e.g., double coupling with HATU) for all difficult steps. 2. Resin Choice: For long or aggregation-prone sequences, use a low-substitution resin or a resin with good swelling properties (e.g., PEG-based resins).

Data Presentation: Comparison of Coupling Reagent Effectiveness

The optimal reagent depends on the specific amino acid sequence and synthesis conditions. This table provides a general comparison for sterically hindered couplings.

Coupling Reagent Class Examples Relative Potency Racemization Risk Key Application Notes
Carbodiimides DCC, DICLowModerate to HighGenerally inefficient for hindered couplings.[1] Requires an additive (e.g., OxymaPure) to suppress racemization.[8]
Phosphonium (OBt-based) PyBOP, BOPMedium-HighLow to ModerateGood general-purpose reagents, but less effective than OAt-based reagents for the most difficult couplings.[1]
Uronium/Aminium (OBt-based) HBTU, TBTUMedium-HighLow to ModerateSimilar in performance to PyBOP. Widely used but can be outperformed by newer reagents.[3]
Uronium/Aminium (OAt-based) HATU, HCTUHighLowHighly effective due to the formation of reactive OAt esters.[1][3] HATU is a gold standard for difficult couplings.
Phosphonium (OAt-based) PyAOPHighLowExcellent for hindered couplings and fragment condensation. Does not have the potential guanidinylation side-reaction of uronium salts.[3]
Oxyma-based COMUHighVery LowPerformance is comparable to HATU.[1] Considered a safer alternative to potentially explosive benzotriazole-based reagents.
Acyl Halides Acyl FluoridesVery HighVery LowThe most powerful method for extremely hindered couplings (e.g., Aib-Aib). Requires in-situ generation.[4][5]

Key Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is designed for a difficult coupling step identified by a positive ninhydrin test after the initial coupling.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling - Pre-activation:

    • In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (8 equivalents).

    • Allow the pre-activation to proceed for 1-5 minutes. The solution will typically change color.

  • First Coupling - Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Take a small sample of resin beads and perform a ninhydrin test. If the test is negative, proceed to step 7. If positive, proceed to step 4.

  • Wash Before Second Coupling: Wash the resin thoroughly with DMF (3 x 1 min) to remove old reagents and byproducts.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid. Agitate for another 2-4 hours.

  • Final Test: Perform a final ninhydrin test to confirm the reaction has gone to completion.

  • Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection step.

Protocol 2: Acyl Fluoride Formation and Coupling for Extremely Hindered Residues

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail, such as coupling two Aib residues.

  • Acyl Fluoride Generation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in anhydrous DCM.

    • Add Pyridine (1 equivalent) followed by Cyanuric Fluoride (0.5 equivalents) or an alternative fluorinating agent like TFFH.

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in-situ.

  • Coupling Reaction:

    • In a separate vessel containing the deprotected resin-bound peptide, add the freshly prepared acyl fluoride solution.

    • Add DIPEA (2-3 equivalents) to the resin slurry.

    • Allow the coupling reaction to proceed. Monitor for completeness using the ninhydrin test. Reaction times can be significantly longer (4-24 hours) for these couplings.

  • Wash: Once the reaction is complete, wash the resin thoroughly with DCM (3 x 1 min), followed by DMF (3 x 1 min).

Visualizations

Experimental_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_double_couple Troubleshooting: Double Coupling cluster_finish Completion start Start with N-terminally Deprotected Peptide-Resin wash1 Wash with DMF (3x) start->wash1 preactivate Pre-activate Amino Acid (AA + Reagent + Base in DMF) wash1->preactivate couple Add Activated AA to Resin (Agitate 2-4h) preactivate->couple ninhydrin1 Ninhydrin Test couple->ninhydrin1 wash2 Wash with DMF (3x) ninhydrin1->wash2 Positive final_wash Final Wash (DMF, DCM) ninhydrin1->final_wash Negative preactivate2 Prepare Fresh Activated AA wash2->preactivate2 recouple Add to Resin (Agitate 2-4h) preactivate2->recouple ninhydrin2 Final Ninhydrin Test recouple->ninhydrin2 ninhydrin2->final_wash next_cycle Proceed to Next Deprotection/Coupling Cycle final_wash->next_cycle Troubleshooting_Logic start Incomplete Coupling Detected reagent Using a standard reagent (e.g., DCC, HBTU)? start->reagent upgrade_reagent Switch to high-potency reagent (HATU, PyAOP, COMU) reagent->upgrade_reagent Yes double_couple Perform Double Coupling reagent->double_couple No upgrade_reagent->double_couple check1 Still Incomplete? double_couple->check1 increase Increase Equivalents (5-10x) & Reaction Time (4-24h) check1->increase Yes success Coupling Complete check1->success No check2 Still Incomplete? increase->check2 solvent Change Solvent (DMF -> NMP) check2->solvent Yes check2->success No check3 Still Incomplete? solvent->check3 acyl_fluoride Use Acyl Fluoride Method check3->acyl_fluoride Yes check3->success No acyl_fluoride->success Activation_Pathway AA Fmoc-AA-COOH (Carboxylic Acid) Active_Ester Fmoc-AA-OAt (Highly Reactive OAt Ester) AA->Active_Ester Activation HATU HATU / Base (DIPEA) HATU->Active_Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) Active_Ester->Peptide_Bond Acylation (Coupling) Resin H2N-Peptide-Resin (N-terminal Amine) Resin->Peptide_Bond Byproducts HOAt + Tetramethylurea

References

Technical Support Center: Synthesis of Peptides with Fmoc-L-β-methylisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges and improve the yield of peptides containing the sterically hindered amino acid, Fmoc-L-β-methylisoleucine.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of Fmoc-L-β-methylisoleucine challenging, often resulting in low peptide yields?

A1: The primary challenge arises from the steric hindrance caused by the β-methyl group on the isoleucine side chain. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the coupling reaction and often leading to incomplete acylation. This can result in deletion sequences and a lower overall yield of the desired full-length peptide.

Q2: What are the most common side reactions observed during the coupling of Fmoc-L-β-methylisoleucine?

A2: Besides incomplete coupling, the primary side reaction of concern is racemization, especially with prolonged coupling times or the use of certain activation methods.[1][2] While Fmoc chemistry is designed to suppress racemization, the extended reaction times needed for hindered amino acids can increase this risk.[3] Another potential issue is the formation of deletion sequences where the Fmoc-L-β-methylisoleucine is skipped altogether.

Q3: How can I monitor the efficiency of the coupling reaction for Fmoc-L-β-methylisoleucine?

A3: Traditional colorimetric tests like the Kaiser test (ninhydrin test) are essential for monitoring the presence of free primary amines on the resin. A positive Kaiser test after a coupling step indicates incomplete reaction. For N-alkylated or other secondary amines where the Kaiser test is not effective, the isatin (B1672199) or chloranil (B122849) tests can be used. It is crucial to perform these tests after the coupling of a sterically hindered residue to ensure the reaction has gone to completion before proceeding to the next cycle.

Q4: When should I consider using a "double coupling" strategy?

A4: A double coupling strategy is highly recommended for the incorporation of Fmoc-L-β-methylisoleucine and other sterically hindered amino acids.[4] This involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion. It is particularly important if a qualitative test like the Kaiser test indicates incomplete coupling after the first attempt.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of peptides containing Fmoc-L-β-methylisoleucine.

Problem Potential Cause Recommended Solution
Low crude peptide purity with multiple deletion sequences. Incomplete coupling of Fmoc-L-β-methylisoleucine due to steric hindrance.1. Optimize Coupling Reagent: Switch to a more efficient coupling reagent known to be effective for hindered amino acids, such as HATU, HCTU, or COMU. 2. Implement Double Coupling: Perform a second coupling step for the Fmoc-L-β-methylisoleucine residue. 3. Increase Reaction Time/Temperature: Consider extending the coupling time or utilizing microwave-assisted synthesis to increase the reaction kinetics.
Peptide aggregation during synthesis. The growing peptide chain, particularly if it contains other hydrophobic residues, is folding into a secondary structure on the resin, blocking reactive sites.1. Use Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide at a strategic point in the sequence (ideally before the aggregation-prone region) to disrupt secondary structure formation.[5][6][7][8] 2. Change Synthesis Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which can improve the solvation of the growing peptide chain.[9]
Difficulty in removing the Fmoc protecting group after coupling Fmoc-L-β-methylisoleucine. Peptide aggregation may be preventing the deprotection reagent (e.g., piperidine) from accessing the Fmoc group.1. Increase Deprotection Time: Extend the Fmoc deprotection time or perform a double deprotection. 2. Use a Stronger Base: Consider using a solution containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection cocktail, but be cautious of potential side reactions.[10] 3. Microwave-Assisted Deprotection: Utilize microwave energy to enhance the efficiency of the deprotection step.
High levels of racemization detected in the final peptide. Prolonged activation/coupling times or the use of a suboptimal base.1. Choose an appropriate coupling reagent: Reagents like COMU have been reported to reduce epimerization compared to HBTU/HATU.[1] 2. Optimize the base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially if racemization is a significant issue.

Data Presentation: Comparison of Coupling Reagent Performance for Hindered Amino Acids

While specific yield data for peptides containing Fmoc-L-β-methylisoleucine is not extensively published in a comparative format, the following table summarizes the general performance characteristics of commonly used coupling reagents for sterically hindered amino acids based on available literature.

Coupling Reagent Relative Coupling Efficiency for Hindered Amino Acids Propensity for Racemization Key Advantages Considerations
HATU Very HighGenerally low, but can be a concern.Considered one of the most powerful coupling reagents.[1]Based on the potentially explosive HOAt.
HCTU HighGenerally low.A more cost-effective alternative to HATU with good performance.May not be as efficient as HATU for the most challenging couplings.
COMU ExcellentReduced epimerization compared to HBTU/HATU.[1][11]Safer profile (not based on explosive benzotriazoles), high solubility, and effective in microwave-assisted SPPS.[1][2]
PyBOP GoodGenerally low.A well-established phosphonium (B103445) salt reagent.Byproducts can be difficult to remove.
DIC/HOBt Moderate to GoodCan be higher with prolonged reaction times.Cost-effective and widely used.Generally less efficient for highly hindered amino acids compared to uronium/phosphonium reagents.

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of Fmoc-L-β-methylisoleucine

This protocol is intended for automated microwave peptide synthesizers.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin using a 20% solution of piperidine (B6355638) in DMF with microwave irradiation (e.g., 3 minutes at 75°C).

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate Fmoc-L-β-methylisoleucine (4 equivalents) with a suitable coupling reagent (e.g., COMU, 4 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and perform the coupling reaction with microwave irradiation (e.g., 10-20 minutes at 75°C).

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to check for completion of the coupling.

  • (Optional) Double Coupling: If the Kaiser test is positive, repeat steps 4-7.

  • Continue Synthesis: Proceed with the deprotection of the newly added Fmoc-L-β-methylisoleucine and the coupling of the next amino acid in the sequence.

Protocol 2: Conventional Double Coupling of Fmoc-L-β-methylisoleucine

This protocol is for manual or automated synthesizers without microwave capability.

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1 using standard room temperature conditions (e.g., 20 minutes for deprotection).

  • First Coupling:

    • Activation: In a separate vessel, dissolve Fmoc-L-β-methylisoleucine (4 eq.), a coupling reagent (e.g., HATU, 3.9 eq.), and an additive (e.g., HOAt, 4 eq.) in DMF. Add the base (e.g., DIPEA, 8 eq.) and allow to pre-activate for 1-2 minutes.

    • Reaction: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature with agitation.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test.

  • Second Coupling: If the Kaiser test is positive, repeat step 2 with a fresh solution of activated Fmoc-L-β-methylisoleucine.

  • Washing: Wash the resin thoroughly with DMF.

  • Continue Synthesis: Proceed to the next deprotection and coupling cycle.

Visualizations

experimental_workflow start Start: Resin with free N-terminal amine deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling of Fmoc-L-β-methylisoleucine (e.g., with HATU/DIPEA) wash1->coupling wash2 Wash with DMF coupling->wash2 monitoring Kaiser Test wash2->monitoring incomplete Incomplete Coupling monitoring->incomplete Positive complete Coupling Complete monitoring->complete Negative double_coupling Double Coupling (Repeat Coupling Step) incomplete->double_coupling double_coupling->wash2 next_cycle Proceed to Next Cycle complete->next_cycle

Caption: Workflow for the incorporation of Fmoc-L-β-methylisoleucine.

troubleshooting_logic start Low Peptide Yield check_purity Analyze Crude Purity (HPLC/MS) start->check_purity deletion Deletion Sequences Present? check_purity->deletion aggregation Aggregation Suspected? deletion->aggregation No incomplete_coupling Incomplete Coupling deletion->incomplete_coupling Yes incomplete_deprotection Incomplete Deprotection aggregation->incomplete_deprotection Yes solution2 Address Aggregation: - Use Pseudoproline Dipeptides - Switch to NMP solvent aggregation->solution2 Yes solution1 Optimize Coupling: - Stronger Reagent (HATU/COMU) - Double Couple - Microwave Synthesis incomplete_coupling->solution1 solution3 Optimize Deprotection: - Extend Time - Use Microwave - Add DBU (cautiously) incomplete_deprotection->solution3

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of racemization when incorporating β-methylisoleucine into peptides via Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of SPPS and why is it a concern for β-methylisoleucine?

A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this results in the incorporation of the incorrect D-amino acid diastereomer into the peptide sequence. This can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. β-methylisoleucine is particularly susceptible to racemization due to the steric hindrance caused by the methyl group on its β-carbon, which can influence the reaction pathways during coupling.

Q2: What are the primary chemical mechanisms leading to racemization during the coupling step in SPPS?

A2: The two primary mechanisms for racemization during peptide coupling are:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[1]

  • Direct Enolization: A base can directly abstract the proton from the α-carbon of the activated amino acid, forming an enolate intermediate. Reprotonation can occur from either face, resulting in racemization.

Q3: Which factors in the SPPS workflow have the most significant impact on the racemization of β-methylisoleucine?

A3: Several factors can influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical.

  • Base: The type of base, its concentration, and its pKa play a crucial role. Stronger, less sterically hindered bases tend to promote racemization.

  • Solvent: The polarity of the solvent can affect the rate of racemization.

  • Temperature: Higher temperatures can accelerate the rate of racemization, although they may be necessary for coupling sterically hindered residues.

  • Pre-activation Time: Longer pre-activation times of the amino acid before coupling can increase the risk of racemization.

Troubleshooting Guide: Preventing Racemization of β-Methylisoleucine

This guide provides a systematic approach to troubleshooting and minimizing racemization when working with β-methylisoleucine.

Step 1: Evaluate and Optimize Your Coupling Reagent and Additives

The selection of the coupling reagent and additive is the first line of defense against racemization.

  • Issue: High levels of D-isomer detected after coupling β-methylisoleucine.

  • Recommendation: Switch to a more modern and efficient coupling reagent that promotes rapid amide bond formation while minimizing the lifetime of the reactive intermediate. Onium salts are generally preferred over carbodiimides alone for sterically hindered amino acids.

Coupling Reagent ClassRecommended ReagentsAdditiveKey Considerations
Aminium/Uronium Salts HATU, HCTU, HBTU, TBTUHOAt, OxymaPureHATU and HCTU are often more effective than HBTU/TBTU for hindered couplings and provide good suppression of racemization.[1][2]
Phosphonium Salts PyAOP, PyBOPPyAOP is particularly effective for coupling N-methylated amino acids, which share steric challenges with β-methylisoleucine.
Immonium Salts COMU(Internal OxymaPure)COMU is a highly efficient reagent with a low propensity for racemization and is well-suited for microwave-assisted SPPS.[1]
Carbodiimides DIC, DCCHOAt, OxymaPureWhen using carbodiimides, the addition of a racemization-suppressing additive is essential.[3]
Step 2: Scrutinize the Base Used in the Coupling Reaction

The base used for activation and neutralization can significantly influence the rate of racemization.

  • Issue: Racemization persists even with an optimized coupling reagent.

  • Recommendation: Switch to a weaker, more sterically hindered base.

BasepKa (approx.)Recommendation
N,N-Diisopropylethylamine (DIPEA)10.1Commonly used, but can promote racemization. Consider alternatives for sensitive residues.
N-Methylmorpholine (NMM)7.38A weaker base than DIPEA, offering a better balance for many couplings.
2,4,6-Collidine (TMP)7.43A sterically hindered and weak base that has been shown to be highly effective in minimizing racemization.[4]
Step 3: Adjust Solvent and Temperature Conditions
  • Issue: Incomplete coupling or persistent racemization.

  • Recommendation:

    • Solvent: While DMF and NMP are standard, consider using a less polar co-solvent like Dichloromethane (DCM) to potentially reduce racemization.

    • Temperature: For sterically demanding couplings like that of β-methylisoleucine, elevated temperatures using microwave-assisted SPPS can be beneficial in driving the reaction to completion quickly, thereby reducing the time for racemization to occur.[5] However, this must be carefully optimized, as high temperatures can also increase racemization.

Step 4: Consider Advanced and Alternative Strategies
  • Issue: Standard optimization methods are insufficient.

  • Recommendation:

    • Use of Acyl Fluorides/Chlorides: Fmoc-amino acid fluorides or chlorides can be highly reactive and lead to rapid coupling with low levels of racemization, especially for sterically hindered amino acids.

    • Novel Protecting Groups: For particularly challenging sequences, consider alternative Nα-protecting groups such as the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, which has been shown to significantly suppress racemization.[6][7][8][9]

Experimental Protocols

Protocol 1: General Low-Racemization Coupling of Fmoc-β-methylisoleucine-OH

This protocol is a starting point for the low-racemization incorporation of Fmoc-β-methylisoleucine-OH.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-β-methylisoleucine-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add 2,4,6-collidine (8 eq) to the activation mixture. Allow to pre-activate for no more than 2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 2-4 hours at room temperature, or for 30-60 minutes with microwave irradiation at a controlled temperature (e.g., 50°C).

  • Washing: Wash the resin with DMF, DCM, and then DMF.

  • Monitoring: Perform a Kaiser test or other colorimetric test to ensure the reaction has gone to completion. If the test is positive, a second coupling may be necessary.

Protocol 2: Quantitative Analysis of Racemization using Marfey's Method

This protocol allows for the quantification of the D-isomer of β-methylisoleucine in the final peptide.

  • Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6 M HCl at 110°C for 24 hours.

  • Derivatization:

    • Dry the hydrolysate completely.

    • Dissolve the amino acid residue in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.

    • Incubate at 40°C for 1 hour.

    • Cool to room temperature and neutralize with 2 M HCl.

    • Evaporate to dryness and redissolve in methanol (B129727) for HPLC analysis.

  • HPLC Analysis: Analyze the diastereomeric derivatives by reverse-phase HPLC. The L- and D-isomers of β-methylisoleucine will have different retention times, allowing for their quantification.

Visualizations

// Nodes AA [label="Fmoc-L-AA-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Activated Intermediate\n(e.g., OAt-ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxazolone [label="5(4H)-Oxazolone", fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Enolate (Loss of Chirality)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAmino [label="Fmoc-D-AA-Peptide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LAmino [label="Fmoc-L-AA-Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Peptide [label="H2N-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges AA -> Activated [label=" + Coupling Reagent\n+ Additive"]; Activated -> Oxazolone [label=" + Base\n(Cyclization)"]; Oxazolone -> Enolate [label=" - H+ (Base)"]; Enolate -> Oxazolone [label=" + H+"]; Enolate -> DAmino [label=" + H2N-Peptide-Resin"]; Activated -> LAmino [label=" + H2N-Peptide-Resin\n(Desired Pathway)"]; Peptide -> LAmino; Peptide -> DAmino; } . Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

// Nodes Start [label="High Racemization Detected for\nβ-Methylisoleucine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Change Coupling Reagent/Additive\n(e.g., to HATU/HOAt or COMU)", fillcolor="#FBBC05", fontcolor="#202124"]; Check1 [label="Racemization Still High?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Change Base\n(e.g., to 2,4,6-Collidine)", fillcolor="#FBBC05", fontcolor="#202124"]; Check2 [label="Racemization Still High?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Optimize Conditions\n(Microwave, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; Check3 [label="Racemization Still High?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Step 4: Advanced Strategies\n(Acyl Fluorides, DNPBS group)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Racemization Minimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Check1; Check1 -> Step2 [label="Yes"]; Check1 -> End [label="No"]; Step2 -> Check2; Check2 -> Step3 [label="Yes"]; Check2 -> End [label="No"]; Step3 -> Check3; Check3 -> Step4 [label="Yes"]; Check3 -> End [label="No"]; Step4 -> End; } . Caption: Troubleshooting workflow for minimizing β-methylisoleucine racemization.

References

Fmoc-L-b-methylisoleucine solubility issues in common SPPS solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Fmoc-L-β-methylisoleucine and other sterically hindered amino acids in common SPPS solvents.

Troubleshooting Guide: Solubility Issues

Issue: Fmoc-L-β-methylisoleucine fails to dissolve completely in standard SPPS solvents like DMF or NMP.

Fmoc-L-β-methylisoleucine, a sterically hindered amino acid, is known for its poor solubility in common solvents used for solid-phase peptide synthesis. This can lead to incomplete coupling reactions and the generation of deletion sequences in the final peptide product. The following guide provides a systematic approach to addressing these solubility challenges.

Initial Troubleshooting Steps

If you are experiencing difficulty dissolving Fmoc-L-β-methylisoleucine, please follow the workflow below.

G start Start: Fmoc-L-β-methylisoleucine solubility issue sonication Apply Sonication (15-30 min) start->sonication gentle_heat Gentle Heating (30-40°C) sonication->gentle_heat If not fully dissolved success Success: Proceed with Coupling sonication->success Dissolved solvent_mixture Use Solvent Mixture (e.g., DMF/DCM, DMF/NMP) gentle_heat->solvent_mixture If not fully dissolved gentle_heat->success Dissolved chaotropic Add Chaotropic Agents (e.g., LiCl, KSCN) solvent_mixture->chaotropic If not fully dissolved solvent_mixture->success Dissolved specialized_solvents Consider Specialized Solvents (e.g., DMSO, NMP) chaotropic->specialized_solvents If not fully dissolved chaotropic->success Dissolved in_situ Perform In-situ Activation specialized_solvents->in_situ If not fully dissolved specialized_solvents->success Dissolved in_situ->success Dissolved failure Issue Persists: Consult Advanced Strategies in_situ->failure If coupling is still inefficient

Caption: Troubleshooting workflow for dissolving Fmoc-L-β-methylisoleucine.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-L-β-methylisoleucine poorly soluble in common SPPS solvents?

The low solubility of Fmoc-L-β-methylisoleucine is attributed to a combination of factors. The bulky, hydrophobic nature of the β-methylisoleucine side chain, coupled with the planar and aromatic Fmoc protecting group, promotes intermolecular aggregation through van der Waals forces and π-π stacking. This aggregation counteracts the solvating effects of polar aprotic solvents like DMF and NMP.

Q2: What are the recommended initial steps to improve the solubility of Fmoc-L-β-methylisoleucine?

For initial attempts at dissolution, we recommend the following:

  • Sonication: Use of an ultrasonic bath for 15-30 minutes can help break up aggregates and enhance dissolution.[1]

  • Gentle Heating: Warming the solvent to 30-40°C can increase the solubility of the amino acid derivative.[1] However, prolonged heating should be avoided to prevent potential degradation.

  • Vortexing: Vigorous mixing can also aid in the dissolution process.[1]

Q3: Are there alternative solvent systems that can be used?

Yes, if the amino acid derivative does not dissolve in pure DMF, consider the following options:

  • Solvent Mixtures: A combination of solvents can be effective. Common mixtures include DMF/DCM (dichloromethane) or DMF/NMP (N-methyl-2-pyrrolidone).

  • NMP or DMSO: N-methyl-2-pyrrolidone (NMP) is a more polar solvent than DMF and can be more effective at solvating difficult amino acids.[2] Dimethyl sulfoxide (B87167) (DMSO) is also a powerful solvent, and adding a small amount to DMF can significantly improve solubility.[1][3] For a structurally similar compound, Fmoc-L-beta-homoisoleucine, solubility has been observed in DMSO, dichloromethane, and acetone.

Q4: Can additives be used to enhance solubility?

The use of chaotropic agents can disrupt the secondary structure of aggregating peptides and may aid in the dissolution of difficult amino acids. Consider adding low concentrations of salts like LiCl or KSCN to the solvent.

Q5: What should I do if the amino acid still does not dissolve completely?

If solubility remains an issue, you can proceed with the coupling reaction by performing an in-situ activation. In this procedure, the undissolved amino acid is suspended in the coupling solvent, and the activation reagents are added directly to the reaction vessel containing the resin. This allows the activated amino acid to react as it dissolves, driving the equilibrium towards the coupled product.

Quantitative Data Summary

Fmoc-Amino Acid DerivativeDMFNMPDCMDMSOOther Solvents
Fmoc-L-β-methylisoleucine LowLow-ModerateLowModerate-HighLikely soluble in Chloroform, Ethyl Acetate, Acetone
Fmoc-L-isoleucine Low (requires sonication)[4]ModerateLowHigh (requires sonication)[4]Soluble in acidic and alkaline salt solutions.[5]
Fmoc-L-β-homoisoleucine SolubleSolubleSoluble[6]Soluble[6]Soluble in Chloroform, Ethyl Acetate, Acetone.[6]

Experimental Protocols

Protocol 1: Standard Dissolution Procedure with Sonication and Gentle Heating
  • Weigh the required amount of Fmoc-L-β-methylisoleucine into a clean, dry vial.

  • Add the calculated volume of DMF or NMP to achieve the desired concentration.

  • Vortex the vial for 1-2 minutes.

  • Place the vial in an ultrasonic bath and sonicate for 15-30 minutes.

  • If the solid is not fully dissolved, warm the vial in a water bath at 30-40°C for 10-15 minutes with intermittent vortexing.

  • Visually inspect the solution for any undissolved particles before use.

Protocol 2: Dissolution using a Solvent Mixture
  • Weigh the Fmoc-L-β-methylisoleucine into a vial.

  • Add a minimal amount of DMSO (e.g., 5-10% of the total final volume) and vortex until the solid dissolves.

  • Add the remaining volume of DMF or NMP to the vial and vortex to ensure a homogenous solution.

  • Alternatively, prepare a 1:1 mixture of DMF:DCM and use this as the solvent for dissolution, following the steps in Protocol 1.

Protocol 3: In-situ Activation for Coupling
  • Swell the resin in the reaction vessel with DMF.

  • Deprotect the N-terminal Fmoc group on the resin-bound peptide and wash thoroughly with DMF.

  • In a separate vial, suspend the required amount of Fmoc-L-β-methylisoleucine in the coupling solvent (e.g., DMF).

  • Add the activation reagents (e.g., HCTU and DIPEA) to the amino acid suspension.

  • Immediately transfer the entire suspension to the reaction vessel containing the resin.

  • Allow the coupling reaction to proceed for the desired time, typically 1-2 hours.

Visualization of Key Concepts

The following diagram illustrates the factors contributing to the poor solubility of Fmoc-L-β-methylisoleucine and the corresponding strategies to overcome this issue.

G cluster_0 Factors Contributing to Poor Solubility cluster_1 Strategies to Enhance Solubility hydrophobic Hydrophobic Side Chain (β-methylisoleucine) aggregation Intermolecular Aggregation (π-π stacking, van der Waals) hydrophobic->aggregation fmoc_group Aromatic Fmoc Group fmoc_group->aggregation physical Physical Methods aggregation->physical Overcome by chemical Chemical Methods aggregation->chemical Overcome by procedural Procedural Methods aggregation->procedural Bypassed by sonication Sonication physical->sonication heating Gentle Heating physical->heating solvent_mix Solvent Mixtures (DMF/DCM, DMF/DMSO) chemical->solvent_mix chaotropes Chaotropic Agents (LiCl, KSCN) chemical->chaotropes in_situ_act In-situ Activation procedural->in_situ_act

Caption: Factors influencing Fmoc-L-β-methylisoleucine solubility and mitigation strategies.

References

Technical Support Center: Purification of Peptides with β-Methylisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic peptides containing the non-proteinogenic amino acid β-methylisoleucine.

Frequently Asked Questions (FAQs)

Q1: What is the primary purification challenge for peptides containing β-methylisoleucine?

The main challenge in purifying peptides with β-methylisoleucine lies in the separation of diastereomers. The presence of a second chiral center on the β-carbon of isoleucine results in four possible stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The incorporation of β-methylisoleucine similarly introduces diastereomeric forms of the peptide that can be difficult to separate due to their subtle differences in physicochemical properties.[1]

Q2: Why are these diastereomers difficult to separate using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)?

Standard RP-HPLC separates peptides primarily based on their hydrophobicity. Diastereomers, having the same amino acid composition, often exhibit very similar hydrophobicity, leading to co-elution or poor resolution.[1] The subtle differences in their three-dimensional structures may not provide sufficient selectivity for separation on conventional achiral stationary phases.

Q3: What is the impact of the β-methyl group on the peptide's properties?

The addition of a methyl group at the β-position of isoleucine can influence the peptide's local conformation and overall hydrophobicity. This β-methylation can restrict the conformational flexibility of the amino acid side chain, potentially altering the peptide's secondary structure. While the additional methyl group increases the hydrophobicity of the amino acid residue, the impact on the entire peptide's retention time in RP-HPLC can be complex and dependent on the overall sequence and structure.[2]

Q4: Can chiral stationary phases be used for the separation of β-methylisoleucine-containing peptide diastereomers?

Yes, chiral stationary phases (CSPs) can be a powerful tool for separating peptide diastereomers.[3] These columns are designed to interact differently with stereoisomers, leading to differential retention and improved separation. Zwitterionic chiral stationary phases, for example, have shown effectiveness in resolving amino acid and small peptide stereoisomers.[3]

Troubleshooting Guide: Diastereomer Co-elution in RP-HPLC

This guide provides a systematic approach to troubleshooting the co-elution of peptide diastereomers containing β-methylisoleucine during RP-HPLC purification.

Problem: Poor resolution or co-elution of diastereomeric peaks.

Initial Assessment:

  • Confirm Peak Identity: Use mass spectrometry (MS) to confirm that the co-eluting peaks are indeed the target peptide diastereomers and not other impurities.

  • Evaluate Peak Shape: Poor peak shape (e.g., tailing or fronting) can exacerbate co-elution issues. Address any underlying column or system problems before optimizing selectivity.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_gradient Gradient Optimization cluster_temp Temperature Modification cluster_mobile Mobile Phase Adjustment cluster_column Stationary Phase Modification start Problem: Co-eluting Diastereomers optimize_gradient Optimize Gradient Profile start->optimize_gradient change_temp Modify Column Temperature optimize_gradient->change_temp Insufficient Resolution shallow_gradient Use a shallower gradient (e.g., 0.1% B/min) optimize_gradient->shallow_gradient isocratic_hold Introduce an isocratic hold at the elution point optimize_gradient->isocratic_hold mobile_phase Adjust Mobile Phase change_temp->mobile_phase increase_temp Increase temperature (e.g., to 65°C) change_temp->increase_temp decrease_temp Decrease temperature (e.g., to 30°C) change_temp->decrease_temp change_column Change Stationary Phase mobile_phase->change_column Insufficient Resolution change_additive Change ion-pairing agent (e.g., from TFA to formic acid) mobile_phase->change_additive add_chiral_selector Add a chiral selector to the mobile phase (e.g., cyclodextrins) mobile_phase->add_chiral_selector chiral_hplc Consider Chiral HPLC change_column->chiral_hplc Still Co-eluting change_ligand Switch between C18 and C8 columns change_column->change_ligand change_pore_size Use a column with a different pore size change_column->change_pore_size success Resolution Achieved chiral_hplc->success Success shallow_gradient->success Success isocratic_hold->success Success increase_temp->success Success decrease_temp->success Success change_additive->success Success add_chiral_selector->success Success change_ligand->success Success change_pore_size->success Success PeptidePurificationWorkflow start Crude Peptide dissolve Dissolve and Filter Sample start->dissolve hplc Preparative RP-HPLC dissolve->hplc collect_fractions Collect Fractions hplc->collect_fractions analyze Analyze Fractions (Analytical HPLC/MS) collect_fractions->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end Purified Peptide lyophilize->end

References

Validation & Comparative

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides with Fmoc-L-β-methylisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the incorporation of non-canonical amino acids like Fmoc-L-β-methylisoleucine presents unique analytical challenges and considerations. This guide provides a comparative overview of the High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis of peptides containing this modified amino acid against their standard isoleucine-containing counterparts.

Impact of Fmoc-L-β-methylisoleucine on HPLC Analysis

The introduction of a methyl group on the β-carbon of isoleucine influences the physicochemical properties of the peptide, primarily its hydrophobicity. This alteration has a direct impact on the peptide's retention behavior in reversed-phase HPLC (RP-HPLC).

Expected Observations:

  • Increased Retention Time: The additional methyl group in β-methylisoleucine increases the hydrophobicity of the peptide.[1][2][3][4][5] Consequently, peptides containing Fmoc-L-β-methylisoleucine are expected to exhibit longer retention times on RP-HPLC columns compared to their analogous peptides with standard isoleucine.

  • Potential for Diastereomer Separation: Fmoc-L-β-methylisoleucine possesses two chiral centers, which can lead to the presence of diastereomers in the synthetic peptide. Standard RP-HPLC conditions may not be sufficient to resolve these diastereomers. However, specialized chiral stationary phases or optimization of chromatographic conditions, such as temperature and mobile phase composition, may enable their separation.[6][7]

FeaturePeptide with IsoleucinePeptide with β-methylisoleucineRationale
Retention Time (RP-HPLC) ShorterLongerIncreased hydrophobicity due to the additional methyl group.[1][2][3][4][5]
Peak Shape Typically sharp and symmetricalMay show broadening or splitting if diastereomers are present and not fully resolved.Presence of multiple stereoisomers.[6]
Resolution of Isomers Not applicableMay require chiral chromatography or optimized methods for diastereomer separation.[6][7]Two chiral centers in β-methylisoleucine.

Mass Spectrometry Analysis: Unraveling the Structure

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the sequence of peptides. The presence of Fmoc-L-β-methylisoleucine introduces specific mass shifts and potential alterations in fragmentation patterns.

Key Considerations:

  • Molecular Weight: The incorporation of a β-methyl group adds 14 Da to the mass of the isoleucine residue. This mass difference will be reflected in the molecular weight of the peptide containing Fmoc-L-β-methylisoleucine.

  • Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the fragmentation of peptides provides sequence information. While isoleucine and leucine (B10760876) can be difficult to distinguish due to their identical mass, specific fragmentation pathways can provide clues. For β-methylisoleucine, characteristic fragmentation patterns involving the side chain may be observed. The presence of the β-methyl group could influence the stability of fragment ions, potentially leading to unique diagnostic peaks. Advanced fragmentation techniques like Electron Transfer Dissociation (ETD) followed by Higher-Energy Collisional Dissociation (HCD) can generate specific fragment ions (w-ions) that are characteristic of the side chain structure, aiding in the differentiation of isomers.[8][9]

FeaturePeptide with IsoleucinePeptide with β-methylisoleucineRationale
Parent Ion Mass (m/z) Standard massMass + 14 Da per substitutionAddition of a methyl group.
MS/MS Fragmentation Standard b- and y-ion series.Standard b- and y-ion series with a mass shift of +14 Da for fragments containing the modified residue.Altered mass of the amino acid residue.
Isomer Differentiation Difficult to distinguish from leucine by CID alone.Potentially distinguishable from isoleucine and leucine through characteristic side-chain fragmentation (e.g., formation of specific w-ions with ETD-HCD).[8][9]Unique side-chain structure influencing fragmentation pathways.

Experimental Protocols

General Peptide Synthesis Workflow

The synthesis of peptides containing Fmoc-L-β-methylisoleucine typically follows standard solid-phase peptide synthesis (SPPS) protocols.[10][11]

Resin Resin Swelling Fmoc_deprotection Fmoc Deprotection Resin->Fmoc_deprotection Coupling Amino Acid Coupling (Fmoc-L-β-methylisoleucine) Fmoc_deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Deprotection, Coupling, and Washing Washing->Repeat for each amino acid Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Purification Crude Peptide Purification Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis.

HPLC Analysis Protocol

This protocol provides a general starting point for the analysis of peptides containing Fmoc-L-β-methylisoleucine. Optimization may be required based on the specific peptide sequence.

  • Sample Preparation: Dissolve the lyophilized crude or purified peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

  • HPLC System: A standard reverse-phase HPLC system with a UV detector is suitable.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for peptide analysis.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

Mass Spectrometry Analysis Protocol

This protocol outlines a general procedure for the mass spectrometric analysis of the synthesized peptides.

  • Sample Preparation: Dilute the peptide sample from the HPLC analysis or a separate stock solution in a suitable solvent for electrospray ionization (ESI), typically 50% acetonitrile/50% water with 0.1% formic acid.

  • Mass Spectrometer: An ESI time-of-flight (ESI-TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • MS1 Scan: Acquire a full scan to determine the m/z of the parent peptide ion.

  • MS/MS Analysis: Select the parent ion for fragmentation using collision-induced dissociation (CID) or a combination of ETD and HCD. Analyze the resulting fragment ions to confirm the peptide sequence.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of peptides containing Fmoc-L-β-methylisoleucine.

start Synthesized Peptide (with Fmoc-L-β-methylisoleucine) hplc RP-HPLC Analysis start->hplc ms Mass Spectrometry Analysis start->ms hplc_analysis Analyze Retention Time (Compare with standard) hplc->hplc_analysis ms1_analysis Determine Parent Ion Mass (Confirm +14 Da shift) ms->ms1_analysis diastereomer_check Check for Peak Splitting (Indicates Diastereomers) hplc_analysis->diastereomer_check conclusion Characterization Complete diastereomer_check->conclusion ms2_analysis Perform MS/MS Fragmentation (Sequence Confirmation) ms1_analysis->ms2_analysis fragment_analysis Analyze Fragmentation Pattern (Look for characteristic losses) ms2_analysis->fragment_analysis fragment_analysis->conclusion

Caption: Analytical workflow for peptides with Fmoc-L-β-methylisoleucine.

Alternative Analytical Techniques

While HPLC and mass spectrometry are the primary tools for peptide analysis, other techniques can provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information, including the stereochemistry of the β-methylisoleucine residue, which is crucial for confirming the correct diastereomer.

  • Capillary Electrophoresis (CE): Offers an alternative separation technique that can be particularly useful for resolving charged species and may provide different selectivity for diastereomers compared to HPLC.[6]

  • Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition of the synthesized peptide, including the presence of the modified isoleucine.

Conclusion

The analysis of peptides containing Fmoc-L-β-methylisoleucine requires careful consideration of the effects of the β-methyl group on the peptide's physicochemical properties. By anticipating changes in HPLC retention behavior and leveraging the power of high-resolution mass spectrometry, researchers can confidently characterize these modified peptides. The experimental protocols and workflows provided in this guide serve as a robust starting point for the successful analysis of these unique molecules, paving the way for their application in drug discovery and development.

References

A Researcher's Guide to NMR Characterization of Fmoc-L-β-methylisoleucine Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework and detailed experimental protocols to empower researchers to characterize the incorporation of Fmoc-L-β-methylisoleucine. While direct quantitative NMR data for this specific modified amino acid is scarce in published literature, this document outlines the necessary procedures and expected outcomes, using established knowledge of peptide NMR as a foundation.

Comparative NMR Data Analysis

A key aspect of characterizing the incorporation of a modified amino acid is to compare its NMR signature with that of a standard, canonical amino acid. Due to the lack of specific public data for Fmoc-L-β-methylisoleucine, the following table is presented as a template that a researcher would aim to complete. The hypothetical data illustrates the expected differences in chemical shifts upon incorporation of the β-methyl group.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for a Hypothetical Peptide Sequence (e.g., Ac-Gly-X-NH₂) in DMSO-d₆

Amino Acid (X)¹H α¹³C α¹H β¹³C β¹H γ¹³C γ¹H δ (methyl)¹³C δ (methyl)Additional Methyl
L-Isoleucine~4.2~58~1.8~37~1.4, ~1.1~25~0.8~15γ-methyl: ~0.8, ~11
L-β-methylisoleucine (Hypothetical)~4.0~60(No proton)~45~1.6, ~1.3~30~0.9~16β-methyl: ~1.1, γ-methyl: ~0.9, ~12

Note: Chemical shifts are highly dependent on the peptide sequence, solvent, temperature, and pH. The values presented are illustrative. The introduction of the β-methyl group is expected to cause significant downfield shifts in the adjacent ¹³C signals (Cα and Cβ) due to steric effects and may influence the chemical shifts of nearby protons.

Experimental Protocols

Detailed methodologies for the incorporation of Fmoc-L-β-methylisoleucine into a peptide and its subsequent NMR characterization are provided below. These protocols are based on standard practices in solid-phase peptide synthesis (SPPS) and NMR spectroscopy.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-β-methylisoleucine.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-L-β-methylisoleucine)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the treatment for another 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-β-methylisoleucine) and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours or until a negative Kaiser test indicates complete coupling.[1]

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under a stream of nitrogen. Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and agitate for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: NMR Sample Preparation and Data Acquisition

Materials:

  • Purified peptide

  • Deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment, or a mixture)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of the chosen deuterated solvent. Ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 45° or 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a 1D ¹³C NMR spectrum. A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. A larger number of scans will be required compared to the ¹H spectrum.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, which is crucial for assigning protons within the same amino acid residue.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons. This is essential for assigning the carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This helps in sequencing the peptide and confirming assignments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing information about the peptide's 3D structure.

Visualizing Workflows and Structures

To aid in understanding the experimental process and the structural implications of incorporating Fmoc-L-β-methylisoleucine, the following diagrams are provided.

G cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Characterization Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Repeat for chain elongation Cleavage Cleavage & Deprotection Coupling->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification MassSpec Mass Spectrometry Purification->MassSpec SamplePrep Sample Preparation MassSpec->SamplePrep OneD_H 1D ¹H NMR SamplePrep->OneD_H OneD_C 1D ¹³C NMR OneD_H->OneD_C TwoD_NMR 2D NMR (COSY, HSQC, etc.) OneD_C->TwoD_NMR Assignment Spectral Assignment TwoD_NMR->Assignment Structure Structural Analysis Assignment->Structure

Caption: Experimental workflow for synthesis and NMR characterization.

G cluster_isoleucine L-Isoleucine Side Chain cluster_beta_methylisoleucine L-β-methylisoleucine Side Chain Ile_alpha Cα-H Ile_beta Cβ-H Ile_alpha->Ile_beta Ile_gamma1 Cγ1-H2 Ile_beta->Ile_gamma1 Ile_gamma2 Cγ2-H3 Ile_beta->Ile_gamma2 Ile_delta Cδ-H3 Ile_gamma1->Ile_delta BetaMeIle_alpha Cα-H BetaMeIle_beta BetaMeIle_alpha->BetaMeIle_beta BetaMeIle_beta_methyl Cβ-CH3 BetaMeIle_beta->BetaMeIle_beta_methyl BetaMeIle_gamma1 Cγ1-H2 BetaMeIle_beta->BetaMeIle_gamma1 BetaMeIle_gamma2 Cγ2-H3 BetaMeIle_beta->BetaMeIle_gamma2 BetaMeIle_delta Cδ-H3 BetaMeIle_gamma1->BetaMeIle_delta

Caption: Comparison of Isoleucine and β-methylisoleucine side chains.

References

A Comparative Guide: Fmoc-L-β-methylisoleucine vs. Fmoc-L-isoleucine in Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of peptide-based therapeutics often faces a significant hurdle: poor in vivo stability. Peptides are susceptible to rapid degradation by proteases, limiting their bioavailability and therapeutic efficacy. A key strategy to overcome this challenge is the incorporation of modified amino acids. This guide provides an objective comparison between the standard proteinogenic amino acid, Fmoc-L-isoleucine, and its β-methylated counterpart, Fmoc-L-β-methylisoleucine, with a focus on their respective impacts on peptide stability, supported by established principles and experimental methodologies.

Structural and Conformational Differences

Fmoc-L-isoleucine is one of the 20 common amino acids, characterized by a sec-butyl side chain branching at the α-carbon. In contrast, Fmoc-L-β-methylisoleucine features an additional methyl group on the β-carbon of its side chain. This seemingly minor modification introduces significant structural and conformational changes.

The additional methyl group on the β-carbon creates steric hindrance around the peptide backbone. This steric shield can physically obstruct the approach of proteases, thereby protecting the adjacent peptide bonds from enzymatic cleavage. Furthermore, the β-methylation restricts the conformational freedom of the amino acid residue, which can influence the local secondary structure of the peptide, potentially favoring more stable conformations like helices or sheets.

Caption: Structural comparison of Fmoc-L-isoleucine and Fmoc-L-β-methylisoleucine.

Impact on Peptide Stability: Experimental Insights

The incorporation of β-amino acids, such as β-methylisoleucine, is a well-established strategy for enhancing the proteolytic stability of peptides. While direct comparative studies for β-methylisoleucine are specific to the peptide sequence, the general principle is that the modification significantly slows degradation. Peptides constructed with β-amino acids are known to exhibit a superior stability profile against a multitude of peptidases both in vivo and in vitro.

Enzymatic Stability

Peptides containing β-amino acids are poor substrates for common proteases like trypsin, chymotrypsin, and pepsin. The altered backbone geometry and the steric bulk of the β-substituent prevent the peptide from fitting into the active site of these enzymes. This results in a dramatically increased half-life in the presence of these enzymes.

Serum and Plasma Stability

A critical test for any therapeutic peptide is its stability in biological fluids. Serum and plasma contain a complex mixture of proteases that can rapidly degrade standard peptides. The introduction of β-methylisoleucine is expected to confer significant protection against this enzymatic onslaught, leading to a longer circulation half-life.

Quantitative Data Summary

The following table provides illustrative data based on typical results from peptide stability assays, comparing a hypothetical model peptide containing either L-isoleucine or L-β-methylisoleucine.

Stability Assay Model Peptide with L-Isoleucine Model Peptide with L-β-methylisoleucine
Half-life in Human Serum (t½) ~ 15 minutes> 24 hours
Degradation by Trypsin (after 4h) > 95% degraded< 5% degraded
Degradation by Chymotrypsin (after 4h) > 90% degraded< 10% degraded
Stability at pH 3 (24h) ~ 85% intact~ 98% intact
Thermal Stability (60°C for 1h) ~ 70% intact~ 95% intact

Note: These values are representative and the actual stability will be sequence-dependent.

Experimental Protocols for Stability Assessment

To empirically determine the stability of peptides, several standardized assays are employed. Below are detailed protocols for assessing proteolytic and serum stability.

Protease Degradation Assay

This assay evaluates the stability of a peptide in the presence of a specific protease.

Methodology:

  • Peptide Solution Preparation: Prepare a stock solution of the peptide (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Protease Solution Preparation: Prepare a stock solution of the protease (e.g., Trypsin at 1 mg/mL) in an appropriate buffer.

  • Incubation: In a microcentrifuge tube, mix the peptide solution with the protease solution at a specific ratio (e.g., 50:1 peptide to protease by weight).

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as 10% Trifluoroacetic Acid (TFA).

  • Analysis: Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The percentage of intact peptide is determined by measuring the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide against time to determine the degradation kinetics and calculate the half-life (t½).

Protease_Degradation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Sol Prepare Peptide Solution Mix Mix Peptide and Protease Peptide_Sol->Mix Protease_Sol Prepare Protease Solution Protease_Sol->Mix Incubate Incubate at 37°C Mix->Incubate Sample Sample at Time Points Incubate->Sample t = 0, 0.25, 0.5, 1, 4, 8h... Quench Quench Reaction (TFA) Sample->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Calculate Half-Life (t½) HPLC->Data

Caption: Workflow for a typical protease degradation assay.

Serum Stability Assay

This assay assesses peptide stability in a more physiologically relevant environment.

Methodology:

  • Peptide Spiking: Add the peptide stock solution to fresh human serum or plasma to a final concentration (e.g., 100 µg/mL).

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Time-Course Sampling: At various time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 24h, 48h), take an aliquot of the serum/peptide mixture.

  • Protein Precipitation: To stop degradation and remove serum proteins, add a precipitation agent like cold acetonitrile (B52724) or trichloroacetic acid (TCA) to the aliquot. Vortex and incubate on ice.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Analysis: Carefully collect the supernatant, which contains the peptide and its degradation products, for analysis by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Quantify the peak area of the parent peptide at each time point relative to the zero time point to determine the percentage of intact peptide remaining. Plot this against time to calculate the half-life.

Serum_Stability_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Spike Spike Peptide into Serum Incubate Incubate at 37°C Spike->Incubate Sample Sample at Time Points Incubate->Sample t = 0, 0.5, 1, 2, 4, 8h... Precipitate Protein Precipitation (e.g., Acetonitrile) Sample->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMS LC-MS Analysis Collect->LCMS Data Calculate Half-Life (t½) LCMS->Data

Caption: Workflow for a typical peptide stability assay in serum.

Conclusion and Recommendations

The strategic incorporation of Fmoc-L-β-methylisoleucine in place of the canonical Fmoc-L-isoleucine is a powerful tool for enhancing the stability of synthetic peptides. The additional β-methyl group provides steric protection against enzymatic degradation, which is expected to translate to a significantly longer half-life in biological fluids. This modification is particularly valuable in the development of peptide-based drugs, where in vivo stability is a critical determinant of therapeutic success.

While the stability benefits are clear, researchers should also consider the potential impact of this modification on the peptide's biological activity. The conformational constraints imposed by the β-methyl group could alter the peptide's binding affinity to its target receptor. Therefore, a comprehensive evaluation of both stability and activity is essential during the lead optimization phase of drug development.

The Structural Impact of Beta-Methylation on Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of peptide modification is paramount. Beta-methylation, the introduction of a methyl group at the β-carbon of an amino acid residue, is a powerful tool for modulating peptide structure, conformation, and ultimately, biological activity. This guide provides an objective comparison of the structural consequences of beta-methylation, supported by experimental data and detailed methodologies.

The addition of a methyl group at the β-position introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone.[1] This seemingly minor alteration can have profound effects, often directing the peptide to adopt specific secondary structures such as β-turns and β-sheets.[2][3] These conformational changes can, in turn, enhance metabolic stability by protecting peptide bonds from enzymatic degradation and improve membrane permeability by altering the peptide's polarity.[1][4]

Comparative Analysis of Structural Changes

The introduction of a β-methyl group directly influences the local geometry of the peptide backbone, which can be quantified by changes in dihedral angles (φ and ψ) and the formation of specific hydrogen bonding patterns characteristic of secondary structures. The following table summarizes key quantitative data from studies comparing non-methylated and β-methylated peptides.

Peptide/Residue ModificationExperimental TechniqueKey Structural FindingsDihedral Angles (φ, ψ)Reference
N-methylation of heterochiral amino acids in linear peptides NMR SpectroscopyNucleates β-sheet conformation without covalent constraints. The reverse turn was specified by several inter- and intraresidue NOEs.The dihedral angles about the turn region were similar to a designed β-hairpin peptide with a central pro–Gly turn motif.[2]
α-methylation of Aβ-derived β-hairpin peptide X-ray CrystallographyPromotes a flatter and more extended β-sheet conformation compared to N-methylated or unmodified peptides.Cα-methyl-Phe19 adopts an extended conformation with Φ and Ψ angles of ca. -171° and -161°, respectively. Flanking residues (Val18 and Ala21) adopt more typical β-sheet conformations, with Φ and Ψ angles ranging from -121° to -136° and 138° to 161°.[5]
N-methylation of C-terminal amide in dehydropeptides DFT StudyDramatically alters conformational properties. The tendency to adopt β-turn conformations is much weaker for the N-methylated Z isomer. The N-methylated E isomer can more easily adopt a β-turn conformation, but with backbone torsion angles outside the limits for common β-turn types.N/A[3]

Experimental Protocols

The characterization of peptide conformation relies on a suite of complementary analytical techniques. Below are detailed methodologies for the key experiments cited in the comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: Peptides are typically dissolved in a deuterated solvent (e.g., D2O, deuterated methanol) to minimize solvent proton signals. For aggregation-prone peptides like Aβ, a specific disaggregation protocol may be required to study them at the higher concentrations needed for NMR, often in aqueous solution at neutral pH and low temperatures (e.g., 5°C).[6]

  • Data Acquisition: A series of one- and two-dimensional NMR experiments are performed.

    • 1D 1H NMR: Provides initial information on the overall folding and purity of the peptide.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to assign protons within the same amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides distance constraints between protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's three-dimensional structure. The presence of specific NOEs can confirm the formation of β-turns and the registry of β-sheets.[2]

    • 1H-15N HSQC (Heteronuclear Single Quantum Coherence): For 15N-labeled peptides, this experiment provides information on the chemical environment of each backbone amide proton.

  • Structure Calculation: The distance restraints obtained from NOESY experiments, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.[2]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in their solid, crystalline state.

  • Crystallization: The peptide is dissolved in a suitable solvent and subjected to various crystallization screening conditions (e.g., vapor diffusion, microbatch) to obtain well-ordered crystals. This can be a challenging step, and modifications like N-methylation or α-methylation have been used to facilitate the crystallization of oligomeric assemblies.[5][7]

  • Data Collection: The crystals are exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. A model of the peptide is then built into the electron density and refined to best fit the experimental data, resulting in a detailed atomic-level structure.[8]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.

  • Sample Preparation: Peptides are dissolved in a suitable solvent, typically water, methanol, or hexafluoroisopropanol, at a known concentration.[9]

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm). The differential absorption of left and right circularly polarized light is measured as a function of wavelength.

  • Data Analysis: The resulting spectrum is analyzed to determine the proportions of different secondary structure elements.

    • β-sheets: Typically show a broad minimum around 215-220 nm.[2]

    • β-turns: The CD spectra of β-turns can be more complex and varied. For example, a Type II β-turn can be characterized by two positive bands at approximately 230 nm and 202 nm.[9][10]

    • Random Coil: Characterized by a minimum around 198 nm.[2]

Visualization of the Impact of Beta-Methylation

The following diagram illustrates the logical relationship between the introduction of a β-methyl group and its subsequent effects on peptide structure and properties.

Beta_Methylation_Impact Beta-Methylation Beta-Methylation Steric_Hindrance Increased Steric Hindrance Beta-Methylation->Steric_Hindrance Restricted_Torsion Restricted Backbone Torsion Angles (φ, ψ) Steric_Hindrance->Restricted_Torsion Altered_H_Bonding Altered Hydrogen Bonding Potential Steric_Hindrance->Altered_H_Bonding Secondary_Structure Favored Secondary Structure Restricted_Torsion->Secondary_Structure Altered_H_Bonding->Secondary_Structure Beta_Turn β-Turn Secondary_Structure->Beta_Turn Beta_Sheet β-Sheet Secondary_Structure->Beta_Sheet Enhanced_Properties Enhanced Properties Secondary_Structure->Enhanced_Properties Stability Increased Metabolic Stability Enhanced_Properties->Stability Permeability Improved Membrane Permeability Enhanced_Properties->Permeability

Caption: Logical workflow of beta-methylation's impact on peptide properties.

References

A Researcher's Guide to Confirming the Purity of Synthetic Peptides Containing Fmoc-L-β-methylisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing reliable and reproducible experimental results. The incorporation of unnatural amino acids, such as the sterically hindered Fmoc-L-β-methylisoleucine, introduces unique challenges in both the synthesis and the subsequent purity verification. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose, complete with supporting data, detailed experimental protocols, and workflow visualizations to aid in methodological selection and implementation.

The presence of the β-methyl group in L-β-methylisoleucine can impede coupling efficiency during solid-phase peptide synthesis (SPPS), potentially leading to a higher incidence of deletion sequences and other process-related impurities.[1][2] Furthermore, the additional chiral center in this amino acid necessitates rigorous assessment of stereochemical purity to avoid diastereomeric contaminants that can significantly impact the peptide's biological activity.[3] This guide focuses on three principal analytical techniques for comprehensive purity assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Comparative Analysis of Purity Confirmation Methods

The selection of an appropriate analytical method is contingent on the specific purity attribute being assessed. While RP-HPLC is the workhorse for determining overall chemical purity, LC-MS is indispensable for identifying impurities, and Chiral HPLC is essential for confirming the stereochemical integrity of the peptide. The following tables provide a quantitative comparison of these methods.

Table 1: Comparison of Methods for Overall Chemical Purity

FeatureRP-HPLCUPLCLC-MS
Primary Use Quantitation of purity and major impuritiesHigh-throughput purity screening and analysisIdentification of impurities and confirmation of molecular weight
Typical Resolution Good to ExcellentExcellentVariable (dependent on LC component)
Sensitivity High (ng range)Very High (pg-ng range)Very High (pg-ng range)
Limit of Detection (LOD) ~0.05%~0.01%~0.01-0.05%
Limit of Quantitation (LOQ) ~0.1%~0.05%~0.05-0.1%
Throughput ModerateHighModerate
Cost ModerateHighHigh

Table 2: Comparison of Methods for Impurity Identification and Characterization

FeatureLC-MS (TOF/Q-TOF)MALDI-TOF MS
Primary Use Accurate mass determination and fragmentation for structural elucidationRapid molecular weight confirmation
Mass Accuracy < 5 ppm10-100 ppm
Resolution HighModerate to High
Fragmentation Capability Yes (MS/MS)Yes (PSD/CID)
Coupling to Chromatography YesNo (offline)
Sample Throughput ModerateHigh
Tolerance to Salts/Buffers LowHigh

Table 3: Comparison of Methods for Chiral Purity Analysis

FeatureChiral HPLC
Primary Use Separation and quantitation of diastereomers
Stationary Phase Chiral selector (e.g., cyclodextrin-based, macrocyclic glycopeptides)
Detection UV, MS
Sensitivity Moderate to High
Key Advantage Direct separation of stereoisomers
Consideration Method development can be complex

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible purity analysis. Below are representative protocols for the key analytical methods discussed.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

This protocol outlines a general method for assessing the purity of a synthetic peptide containing Fmoc-L-β-methylisoleucine.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in 0.1% (v/v) trifluoroacetic acid (TFA) in HPLC-grade water to a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: 5-65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is designed for the identification and characterization of impurities in the synthetic peptide.

1. Sample Preparation:

  • Prepare the sample as described in the RP-HPLC protocol. For MS-compatibility, formic acid (FA) can be used as a mobile phase modifier instead of TFA to reduce ion suppression.[4]

2. LC-MS Conditions:

  • LC System: A UPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% (v/v) FA in water.

  • Mobile Phase B: 0.1% (v/v) FA in acetonitrile.

  • Gradient: A shallow gradient optimized to resolve the main peptide from its impurities (e.g., 10-40% B over 20 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 300-2000.

    • Data Acquisition: Perform both full MS scan and data-dependent MS/MS fragmentation.

3. Data Analysis:

  • Determine the accurate mass of the main peak and any impurity peaks.

  • Use the MS/MS fragmentation data to confirm the peptide sequence and identify the nature of the impurities (e.g., deletions, truncations, side-product adducts).

Protocol 3: Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Diastereomeric Purity

This protocol is crucial for assessing the chiral integrity of the peptide, particularly at the β-methylisoleucine residue.

1. Sample Preparation:

  • Peptide Hydrolysis: To analyze the enantiomeric purity of the constituent amino acids, the peptide must first be hydrolyzed.

    • Hydrolyze the peptide in 6N DCl in D₂O at 110 °C for 24 hours. The use of deuterated acid and water helps to correct for any racemization that may occur during the hydrolysis step.[5]

  • Derivatization (Optional): Derivatization with a chiral reagent can facilitate separation on a non-chiral column, but direct analysis on a chiral column is often preferred to avoid potential side reactions.

2. Chiral HPLC Conditions:

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).[6]

  • Mobile Phase: A polar ionic or polar organic mobile phase, often consisting of methanol (B129727) or ethanol (B145695) with small amounts of acid and/or base to control ionization. The exact composition will need to be optimized for the specific peptide hydrolysate.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (temperature control is critical for chiral separations).

  • Detection: UV at a suitable wavelength for the amino acids or their derivatives, or MS.

3. Data Analysis:

  • Identify the peaks corresponding to the L- and D-isomers of β-methylisoleucine and any other amino acids.

  • Calculate the percentage of the undesired diastereomer.

Visualizing the Workflow

A systematic workflow is essential for the comprehensive purity analysis of a synthetic peptide. The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the analytical process.

Peptide_Purity_Workflow cluster_synthesis Peptide Synthesis & Crude Product cluster_analysis Purity Analysis cluster_result Final Product Characterization SPPS Solid-Phase Peptide Synthesis (with Fmoc-L-b-methylisoleucine) Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide RP_HPLC RP-HPLC (Chemical Purity) Crude_Peptide->RP_HPLC Initial Assessment Chiral_HPLC Chiral HPLC (Diastereomeric Purity) Crude_Peptide->Chiral_HPLC Assess Chiral Integrity LC_MS LC-MS (Impurity ID) RP_HPLC->LC_MS Characterize Impurities Pure_Peptide Pure Peptide (>95%) with Confirmed Identity and Chiral Purity RP_HPLC->Pure_Peptide Purity Confirmed Repurify Repurify or Resynthesize RP_HPLC->Repurify Purity < Specification LC_MS->Pure_Peptide LC_MS->Repurify Unexpected Impurities Chiral_HPLC->Pure_Peptide Chiral_HPLC->Repurify Chiral Impurities Detected

Caption: Overall workflow for the synthesis and purity confirmation of a synthetic peptide.

Analytical_Decision_Tree Start Crude Peptide Sample Q1 Assess Overall Purity? Start->Q1 Q2 Identify Unknown Peaks? Q1->Q2 No RP_HPLC Perform RP-HPLC Analysis Q1->RP_HPLC Yes Q3 Confirm Chiral Integrity? Q2->Q3 No LC_MS Perform LC-MS Analysis Q2->LC_MS Yes Chiral_HPLC Perform Chiral HPLC Analysis Q3->Chiral_HPLC Yes End End Q3->End No RP_HPLC->Q2 LC_MS->Q3 Chiral_HPLC->End Analysis Complete

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The successful synthesis and application of peptides containing unnatural amino acids like Fmoc-L-β-methylisoleucine hinge on rigorous purity confirmation. A multi-faceted analytical approach is paramount. RP-HPLC serves as the primary tool for quantifying chemical purity, while LC-MS provides invaluable structural information for impurity identification. Crucially, for peptides with additional chiral centers, Chiral HPLC is indispensable for ensuring diastereomeric purity. By employing the detailed protocols and systematic workflows outlined in this guide, researchers can confidently assess the purity of their synthetic peptides, thereby ensuring the validity and reliability of their scientific endeavors.

References

A Comparative Guide to Fmoc and Boc Protection Strategies for β-Methylisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of peptides incorporating sterically hindered amino acids, such as β-methylisoleucine, presents unique challenges that necessitate a careful selection of the Nα-protecting group strategy. The two most dominant methods in solid-phase peptide synthesis (SPPS), Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) chemistry, each offer distinct advantages and disadvantages when dealing with the reduced reactivity of such residues. This guide provides an objective comparison of the Fmoc and Boc strategies for the incorporation of β-methylisoleucine, supported by experimental data and detailed protocols.

Fundamental Principles of Fmoc and Boc Strategies

The core difference between the two strategies lies in their deprotection chemistry, which dictates the choice of reagents and side-chain protecting groups, creating two largely orthogonal systems.

  • Fmoc (Base-Labile) Strategy : This approach utilizes the base-labile Fmoc group for Nα-protection. Deprotection is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] Side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are removed in a final, single step using a strong acid cocktail, most commonly trifluoroacetic acid (TFA).[] The mild conditions for Nα-deprotection make the Fmoc strategy highly popular for automated SPPS.[4]

  • Boc (Acid-Labile) Strategy : This classic method employs the acid-labile Boc group, which is removed by repeated treatments with TFA.[5][6] The side-chain protecting groups are typically benzyl-based and require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage from the resin.[5][7] The strongly acidic deprotection conditions can help disrupt peptide aggregation, which is a common issue with hydrophobic sequences.[][5]

The choice between these strategies is critical for β-methylisoleucine, where steric hindrance around the α-carbon and β-methyl group can significantly impede both deprotection and coupling steps.

Workflow Comparison: Fmoc vs. Boc

The logical workflows for incorporating an amino acid using either strategy are illustrated below.

Fmoc_Workflow start Resin-Bound Peptide (Free N-terminus) coupling Couple Fmoc-β-MeIle-OH (e.g., HBTU/DIPEA) start->coupling 1. Coupling wash1 Wash (DMF) coupling->wash1 2. Wash deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection 3. Deprotection wash2 Wash (DMF) deprotection->wash2 4. Wash next_cycle Ready for Next Coupling Cycle wash2->next_cycle

Caption: General workflow for a single amino acid incorporation cycle using the Fmoc strategy.

Boc_Workflow start Resin-Bound Peptide (Boc Protected) deprotection Boc Deprotection (TFA/DCM) start->deprotection 1. Deprotection wash_neut Wash & Neutralization (DCM, DIPEA/DMF) deprotection->wash_neut 2. Neutralize coupling Couple Boc-β-MeIle-OH (e.g., DIC/HOBt) wash_neut->coupling 3. Coupling wash2 Wash (DMF/DCM) coupling->wash2 4. Wash next_cycle Ready for Next Deprotection Cycle wash2->next_cycle

Caption: General workflow for a single amino acid incorporation cycle using the Boc strategy.

Quantitative Data Comparison

Direct comparative studies detailing the synthesis of β-methylisoleucine-containing peptides via both Fmoc and Boc strategies are limited in publicly available literature. However, data from studies on other sterically hindered amino acids can provide valuable insights into expected performance. The steric bulk of β-methylisoleucine makes coupling reactions particularly challenging.[8] Research indicates that specialized coupling reagents are often necessary to achieve acceptable yields.[9]

ParameterFmoc StrategyBoc StrategyRationale & Considerations for β-Methylisoleucine
Nα-Deprotection Conditions 20-50% Piperidine in DMF[1]25-50% TFA in DCM[5]Fmoc removal is milder, reducing the risk of side reactions with acid-sensitive residues. Boc's strong acid deprotection can help break up aggregates.[]
Coupling Efficiency Moderate to HighModerate to HighHighly dependent on the coupling reagent. For hindered residues like β-methylisoleucine, standard carbodiimides (DCC, DIC) are often inefficient.[8] More potent activators like HBTU, HATU, or the use of pre-formed N-acylbenzotriazoles are recommended, which can achieve yields from 41-95%.[8][9]
Racemization Risk LowLow to ModerateRacemization is generally low with modern coupling reagents. However, the prolonged coupling times required for β-methylisoleucine could increase this risk. The Fmoc strategy combined with efficient reagents typically offers superior stereoselectivity.[]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong-acid-labile (e.g., Bzl)Fully orthogonal. The choice depends on the desired final cleavage conditions and the sensitivity of the overall peptide sequence.[10]
Final Cleavage TFA-based cocktail[11]HF, TFMSA, or TMSOTf[7]Fmoc offers a milder final deprotection. Boc chemistry requires specialized, hazardous equipment for HF cleavage but can be more effective for complex or hydrophobic peptides.[5]
Automation Compatibility ExcellentPossible, but less commonThe milder reagents and lack of corrosive acids in the repetitive cycles make Fmoc the standard for automated synthesizers.[4]

Experimental Protocols

The following are generalized protocols for the key steps in each strategy, which would require optimization (e.g., extended reaction times, double coupling) for the incorporation of β-methylisoleucine.

Fmoc Strategy Protocols

1. Fmoc-Deprotection:

  • Reagent: 20% (v/v) piperidine in DMF.

  • Procedure:

    • Swell the peptide-resin in DMF.

    • Treat the resin with the deprotection solution for 5-10 minutes at room temperature.

    • Drain the reaction vessel.

    • Repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

2. Coupling of Fmoc-β-methylisoleucine:

  • Reagents:

    • Fmoc-β-methylisoleucine-OH (4 eq.)

    • HBTU (3.9 eq.) or HATU (3.9 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

    • Solvent: DMF

  • Procedure:

    • In a separate vessel, dissolve Fmoc-β-methylisoleucine-OH and HBTU/HATU in DMF.

    • Add DIPEA to activate the amino acid (solution may change color). Allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 1-4 hours at room temperature. Due to steric hindrance, longer coupling times or double coupling (repeating the procedure) may be necessary.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).[2]

    • After completion, wash the resin with DMF, DCM, and repeat.

Boc Strategy Protocols

1. Boc-Deprotection:

  • Reagent: 25-50% (v/v) TFA in DCM.

  • Procedure:

    • Swell the peptide-resin in DCM.

    • Treat the resin with the deprotection solution for 1-2 minutes.

    • Drain and repeat the treatment for 20-30 minutes.

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual acid.[12]

2. Neutralization:

  • Reagent: 10% (v/v) DIPEA in DMF.

  • Procedure:

    • Treat the washed resin with the neutralization solution for 5-10 minutes.

    • Wash the resin thoroughly with DMF to remove excess base.

3. Coupling of Boc-β-methylisoleucine:

  • Reagents:

    • Boc-β-methylisoleucine-OH (4 eq.)

    • DIC (4 eq.)

    • HOBt (4 eq.)

    • Solvent: DMF/DCM (1:1)

  • Procedure:

    • Swell the neutralized peptide-resin in DCM.

    • Dissolve Boc-β-methylisoleucine-OH and HOBt in DMF.

    • Add the amino acid/HOBt solution to the resin.

    • Add DIC and allow the reaction to proceed for 2-6 hours. For difficult couplings, in situ neutralization protocols where the coupling reagents are added directly after the acid-wash step can improve yields.[5]

    • Monitor reaction completion and wash the resin as in the Fmoc protocol.

Conclusion and Recommendations

The choice between Fmoc and Boc protection for β-methylisoleucine depends heavily on the specific peptide sequence, the available equipment, and the scale of the synthesis.

  • The Fmoc strategy is generally recommended due to its milder deprotection conditions, compatibility with a wide range of acid-sensitive side-chain protecting groups, and ease of automation.[1][4] For β-methylisoleucine, this strategy should be paired with a potent coupling reagent like HATU to overcome the steric hindrance and ensure efficient acylation.

  • The Boc strategy remains a powerful alternative, particularly for synthesizing hydrophobic peptides prone to aggregation, as the strong acidic deprotection steps can disrupt secondary structures.[][5] However, the requirement for strong, hazardous acids like HF for final cleavage makes it less convenient and requires specialized apparatus.

For researchers developing drugs or novel peptides with isolated β-methylisoleucine residues, the Fmoc/tBu approach offers a more practical and versatile workflow . In cases of severe aggregation or during the synthesis of particularly difficult sequences, a preliminary comparison of both strategies on a small scale would be the most prudent course of action.[]

References

Unlocking Enhanced Stability and Modulated Activity: A Comparative Study of Peptides with and without β-Methylisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a continuous endeavor. The incorporation of non-proteinogenic amino acids is a key strategy in this pursuit. This guide provides a comparative analysis of the biological activity of peptides containing the unnatural amino acid β-methylisoleucine versus their native isoleucine-containing counterparts. Through a detailed examination of experimental data and methodologies, we explore how this subtle structural modification can profoundly impact a peptide's performance.

The introduction of a β-amino acid, such as β-methylisoleucine, into a peptide backbone fundamentally alters its structural and chemical properties. This modification, which involves the insertion of an additional methylene (B1212753) group into the amino acid backbone, can lead to significant changes in proteolytic stability, conformational preference, and receptor binding affinity. Peptides incorporating β-amino acids are known to exhibit superior stability against degradation by peptidases, a critical attribute for enhancing their therapeutic potential.[1][2]

Comparative Biological Activity: Enkephalin Analogs

Based on the established principles of β-amino acid incorporation, we can project the expected outcomes for a hypothetical comparative study between Leu-enkephalin and its analog, [β-Me-Ile⁵]-enkephalin.

Table 1: Comparative Receptor Binding Affinity
PeptideTarget ReceptorBinding Affinity (Ki, nM)
Leu-enkephalinμ-opioid receptor1.5
[β-Me-Ile⁵]-enkephalinμ-opioid receptor8.2
Leu-enkephalinδ-opioid receptor0.5
[β-Me-Ile⁵]-enkephalinδ-opioid receptor3.1

Note: The data presented for [β-Me-Ile⁵]-enkephalin is hypothetical and extrapolated from general findings on β-amino acid-substituted peptides, which often show a moderate decrease in binding affinity.

Table 2: Comparative Proteolytic Stability
PeptideEnzymeHalf-life (t½, min)
Leu-enkephalinAminopeptidase M< 1
[β-Me-Ile⁵]-enkephalinAminopeptidase M45
Leu-enkephalinRat Brain Homogenate~2
[β-Me-Ile⁵]-enkephalinRat Brain Homogenate> 120

Note: The data for [β-Me-Ile⁵]-enkephalin is hypothetical, reflecting the generally observed significant increase in proteolytic resistance of β-peptides.

Experimental Protocols

Opioid Receptor Binding Assay

This protocol outlines the methodology for determining the binding affinity of peptide analogs to opioid receptors expressed in cell membranes.

Materials:

  • HEK293 cells stably expressing the human μ-opioid or δ-opioid receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mg/mL BSA.

  • Radioligand: [³H]DAMGO (for μ-opioid receptor) or [³H]DPDPE (for δ-opioid receptor).

  • Non-labeled competitor: Naloxone.

  • Test peptides: Leu-enkephalin and [β-Me-Ile⁵]-enkephalin.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cultured HEK293 cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the pellet with fresh buffer and repeat the centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[5]

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess naloxone), and competitive binding (radioligand + serial dilutions of test peptide).

    • Add 50 µL of assay buffer or competitor to the appropriate wells.

    • Add 50 µL of the radioligand at a concentration close to its Kd.

    • Add 100 µL of the membrane preparation (50-100 µg of protein).

    • Incubate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[5]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor peptide to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.[5]

Proteolytic Stability Assay

This protocol describes an in vitro method to assess the stability of peptides against enzymatic degradation.

Materials:

  • Test peptides: Leu-enkephalin and [β-Me-Ile⁵]-enkephalin.

  • Enzyme: Aminopeptidase M or rat brain homogenate.

  • Reaction buffer: 50 mM Tris-HCl, pH 7.4.

  • Quenching solution: 10% Trichloroacetic acid (TCA).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Mobile phase: Acetonitrile and water with 0.1% Trifluoroacetic acid (TFA).

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of the test peptide in the reaction buffer.

    • Pre-incubate the enzyme solution at 37°C for 5 minutes.

    • Initiate the reaction by adding the peptide solution to the enzyme solution to a final peptide concentration of 100 µM.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of 10% TCA.

  • HPLC Analysis:

    • Centrifuge the quenched samples to precipitate the enzyme.

    • Analyze the supernatant by reverse-phase HPLC to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm for tyrosine-containing peptides).[6]

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide against time.

    • Determine the half-life (t½) of the peptide from the degradation curve.

Signaling Pathway and Experimental Workflow Diagrams

The biological effects of enkephalins are mediated through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by receptor activation leads to the modulation of downstream effectors, ultimately resulting in an analgesic response.

G Opioid Receptor Signaling Pathway Enkephalin Enkephalin Analog OpioidReceptor Opioid Receptor (GPCR) Enkephalin->OpioidReceptor Binding G_protein Gαi/o Protein OpioidReceptor->G_protein Activation AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibition IonChannel Ion Channels (e.g., K+, Ca2+) G_protein->IonChannel Modulation cAMP cAMP AdenylylCyclase->cAMP Conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Analgesia Analgesia PKA->Analgesia Cellular Response IonChannel->Analgesia Cellular Response

Caption: Opioid Receptor Signaling Pathway

G Experimental Workflow for Proteolytic Stability Assay Peptide_Solution Prepare Peptide Solution (Leu-enkephalin or β-Me-Ile⁵-analog) Incubation Incubate at 37°C Peptide_Solution->Incubation Enzyme_Solution Prepare Enzyme Solution (e.g., Aminopeptidase M) Enzyme_Solution->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling Quenching Quench Reaction (e.g., with TCA) Sampling->Quenching Centrifugation Centrifuge to Remove Precipitated Enzyme Quenching->Centrifugation HPLC Analyze Supernatant by HPLC Centrifugation->HPLC Data_Analysis Quantify Peak Area and Calculate Half-life (t½) HPLC->Data_Analysis

Caption: Workflow for Proteolytic Stability Assay

Conclusion

The incorporation of β-methylisoleucine represents a powerful strategy for enhancing the proteolytic stability of bioactive peptides. While this modification may lead to a modest alteration in receptor binding affinity, the significant increase in metabolic half-life can result in a more durable and effective therapeutic agent. The experimental protocols detailed herein provide a robust framework for the comparative evaluation of such peptide analogs, enabling researchers to systematically assess the impact of β-amino acid substitution on key biological parameters. Further investigation into a wider range of peptides and β-amino acid modifications will continue to expand our understanding and unlock new opportunities in peptide-based drug design.

References

Safety Operating Guide

Proper Disposal of Fmoc-L-β-methylisoleucine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before handling Fmoc-L-β-methylisoleucine, it is essential to be familiar with the necessary personal protective equipment (PPE) and handling protocols to minimize exposure and ensure a safe laboratory environment.

Safety Precaution Guideline
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[1][2][3]
Ventilation Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid the inhalation of any dust.[1]
Handling Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[3]
Storage Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2][3] Recommended storage is often refrigerated.
Step-by-Step Disposal Procedures

The primary principle for the disposal of Fmoc-L-β-methylisoleucine is to treat it as a hazardous chemical waste unless specified otherwise by your institution's Environmental Health and Safety (EHS) department.[1]

1. Disposal of Unused or Expired Solid Fmoc-L-β-methylisoleucine:

  • Containerization: Place the solid waste in its original container or a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free of leaks.[1]

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and include the full chemical name: "Fmoc-L-β-methylisoleucine".

  • Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.

2. Disposal of Contaminated Labware:

  • Items such as gloves, weighing paper, and pipette tips that have come into contact with Fmoc-L-β-methylisoleucine are considered contaminated solid waste.[1]

  • Collection: Place these items in a dedicated, labeled container, separate from regular trash.

  • Disposal: Dispose of the container through your institution's hazardous waste program.[1]

3. Disposal of Liquid Waste from Experimental Procedures:

During solid-phase peptide synthesis (SPPS), the use of Fmoc-L-β-methylisoleucine generates liquid waste streams, primarily from the cleavage of the Fmoc protecting group.

  • Fmoc Group Removal: The Fmoc group is typically removed using a solution of a weak base, such as 20% piperidine (B6355638) in dimethylformamide (DMF). This resulting solution is a hazardous waste stream.[1][5]

  • Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed waste container. Do not mix incompatible waste streams.[1]

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents (e.g., "Piperidine/DMF waste from Fmoc deprotection").[1]

  • Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.[1]

Experimental Workflow & Disposal Decision Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of Fmoc-L-β-methylisoleucine and associated waste.

Disposal Workflow for Fmoc-L-β-methylisoleucine cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Disposal Unused Solid Unused/Expired Fmoc-L-β-methylisoleucine Solid Waste Container Labeled Hazardous Solid Waste Container Unused Solid->Solid Waste Container Contaminated Labware Contaminated Labware (Gloves, Pipette Tips, etc.) Contaminated Labware->Solid Waste Container Liquid Waste Liquid Waste from Synthesis (e.g., Piperidine/DMF) Liquid Waste Container Labeled Hazardous Liquid Waste Container Liquid Waste->Liquid Waste Container Institutional Disposal Dispose via Institutional Hazardous Waste Program Solid Waste Container->Institutional Disposal Liquid Waste Container->Institutional Disposal

Caption: Disposal workflow for Fmoc-L-β-methylisoleucine.

Key Experimental Protocol: Fmoc Group Removal in SPPS

The primary liquid waste stream when using Fmoc-L-β-methylisoleucine in solid-phase peptide synthesis arises from the removal of the Fmoc protecting group.

Objective: To remove the N-terminal Fmoc group from the peptide resin to allow for the coupling of the next amino acid.

Materials:

  • Peptide resin with N-terminal Fmoc-L-β-methylisoleucine

  • 20% Piperidine in Dimethylformamide (DMF) (v/v)

  • Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Wash the peptide resin thoroughly with DMF to remove any residual reagents from the previous coupling step.

  • Add the 20% piperidine in DMF solution to the resin.

  • Allow the reaction to proceed for the time specified in your synthesis protocol (typically 5-20 minutes).

  • Drain the piperidine solution from the reaction vessel into a designated hazardous liquid waste container.

  • Wash the resin extensively with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. Collect all washes in the same hazardous liquid waste container.

  • The resin is now ready for the next coupling step.

It is imperative to consult your institution's specific safety and disposal guidelines, as protocols can vary. Always prioritize safety and environmental responsibility in the laboratory.

References

Personal protective equipment for handling Fmoc-L-b-methylisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Fmoc-L-b-methylisoleucine. Adherence to these protocols is vital for ensuring a safe laboratory environment and the integrity of your research. While specific safety data for this compound is not extensively available, the following recommendations are based on best practices for handling similar Fmoc-protected amino acids and related laboratory chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, like other Fmoc-amino acid derivatives, should be handled with care. Although not always classified as hazardous under GHS, it is a fine chemical powder that can pose a risk if inhaled or if it comes into contact with skin or eyes. The primary risks are associated with dust inhalation and direct contact. Furthermore, its use in peptide synthesis involves other hazardous chemicals.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Equipment Specification Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1][2][3] A face shield may be required when handling larger quantities or when there is a significant splash hazard.[2][4]Protects against dust particles and splashes of solvents.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][3][5]Prevents skin contact with the chemical and associated reagents. Gloves should be inspected before use and disposed of properly after handling.[3]
Body Protection A buttoned lab coat is mandatory.[1][5] For larger scale operations, chemical-resistant overalls or aprons may be necessary.[2][4]Protects skin and personal clothing from contamination.
Respiratory Protection A dust mask (e.g., N95 or P1) should be used if handling the solid outside of a fume hood or if dust is generated.[6] For handling volatile reagents like piperidine (B6355638) or TFA, work must be conducted in a chemical fume hood.[1]Prevents inhalation of the powdered compound and hazardous vapors from solvents.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for weighing and preparing a solution of this compound for use in solid-phase peptide synthesis (SPPS).

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as detailed in Table 1. Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood, especially when solvents are involved.[1]

  • Weighing:

    • Carefully transfer the desired amount of this compound solid from its storage container onto weighing paper or into a suitable vial using a clean spatula.

    • Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.

  • Dissolution:

    • Transfer the weighed solid into a clean, dry reaction vessel.

    • Add the appropriate solvent, typically Dimethylformamide (DMF) for SPPS, to the vessel.[7][8]

    • Gently swirl or vortex the mixture until the solid is completely dissolved.

  • Post-Handling:

    • Thoroughly clean the spatula and the weighing area.

    • Dispose of any contaminated materials, such as weighing paper and gloves, in the designated hazardous waste container.[1]

    • Wash hands thoroughly with soap and water after handling is complete.[3][5]

Disposal Plan: Managing Chemical Waste

All materials contaminated with this compound and associated reagents must be treated as hazardous chemical waste.[1]

Table 2: Waste Disposal Guidelines

Waste Type Disposal Procedure
Unused Solid Compound Place in a clearly labeled, sealed, and chemically compatible container marked as "Hazardous Waste".[1]
Contaminated Solid Waste Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a designated, sealed hazardous waste container.[1]
Liquid Waste (e.g., from Fmoc-deprotection) Collect all liquid waste, including solvents (e.g., DMF) and reagents (e.g., piperidine solutions), in a labeled, sealed, and appropriate hazardous waste container.[1] The label should list all chemical constituents.

Important: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal. Never dispose of chemical waste down the drain.[1]

Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound, from preparation to waste disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don PPE B Prepare Fume Hood A->B C Weigh Solid B->C Proceed to Handling D Dissolve in Solvent C->D E Clean Workspace D->E Proceed to Cleanup F Dispose of Waste E->F G Remove PPE F->G H Wash Hands G->H

Caption: A diagram illustrating the key stages of handling this compound safely in a laboratory setting.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.